Dnqx
Description
structure given in first source
Properties
IUPAC Name |
6,7-dinitro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O6/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7/h1-2H,(H,9,13)(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVIMCIPOAXUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178476 | |
| Record name | 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2379-57-9 | |
| Record name | DNQX | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FG 9041 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FG-9041 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03759 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FG-9041 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62T278S1MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of DNQX: A Technical Guide for Researchers
An In-depth Examination of 6,7-dinitroquinoxaline-2,3-dione (DNQX) as a Competitive Antagonist of Ionotropic Glutamate Receptors
Introduction
6,7-dinitroquinoxaline-2,3-dione, commonly known as this compound, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1][2] Due to its specificity for non-NMDA receptors, this compound has become an indispensable pharmacological tool in neuroscience research for dissecting the components of excitatory synaptic transmission and for investigating the physiological and pathological roles of AMPA and kainate receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.
Core Mechanism of Action: Competitive Antagonism
The primary mechanism of action of this compound is its competitive antagonism at the glutamate binding site of AMPA and kainate receptors.[1][2] As a competitive antagonist, this compound binds to the same site as the endogenous agonist, glutamate, but does not activate the receptor. By occupying the binding site, this compound prevents glutamate from binding and subsequently inhibits the conformational changes required for ion channel opening. This results in a reduction of the excitatory postsynaptic current (EPSC) mediated by these receptors.[3]
The competitive nature of this compound's antagonism can be demonstrated through Schild analysis, where the presence of this compound causes a parallel rightward shift in the agonist dose-response curve without a change in the maximal response. This indicates that the antagonism can be overcome by increasing the concentration of the agonist.
Signaling Pathway of Competitive Antagonism
The following diagram illustrates the competitive binding of this compound at the glutamate receptor, preventing channel activation.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key parameters that describe the affinity of this compound for its target receptors.
| Receptor Subtype | Parameter | Value (µM) | Reference |
| AMPA Receptor | IC50 | 0.5 | |
| Kainate Receptor | IC50 | 2 | |
| NMDA Receptor (Glycine Site) | IC50 | 40 |
Modulation by Transmembrane AMPA Receptor Regulatory Proteins (TARPs)
A critical aspect of this compound's mechanism of action is its interaction with transmembrane AMPA receptor regulatory proteins (TARPs). TARPs are auxiliary subunits of AMPA receptors that modulate their trafficking, gating, and pharmacology. In the presence of certain TARPs, such as γ-2, this compound's function can switch from a pure antagonist to a partial agonist. This means that in TARP-associated AMPA receptors, this compound can induce a small inward current, rather than complete inhibition. This phenomenon is crucial for interpreting experimental results in neuronal systems where TARPs are endogenously expressed.
Signaling Pathway of this compound with TARP Modulation
The following diagram illustrates how TARPs can alter the effect of this compound on AMPA receptors.
References
DNQX: An In-depth Technical Guide to a Potent AMPA/Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,7-dinitroquinoxaline-2,3-dione (DNQX), a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This document details the chemical properties, mechanism of action, and key quantitative data of this compound, offering insights into its application in neuroscience research. Detailed experimental protocols for its use in electrophysiology, radioligand binding assays, and in vivo microdialysis are provided to facilitate its effective implementation in the laboratory. Furthermore, this guide illustrates the signaling pathways of AMPA and kainate receptors and the workflow of crucial experiments using detailed diagrams, providing a clear visual representation of the molecular interactions and experimental designs.
Introduction
This compound is a quinoxalinedione derivative that has become an indispensable tool in the field of neuroscience for its ability to selectively block the activity of AMPA and kainate receptors, two major subtypes of ionotropic glutamate receptors.[1][2][3] These receptors mediate the vast majority of fast excitatory synaptic transmission in the central nervous system (CNS).[4] The ability of this compound to competitively inhibit these receptors allows researchers to dissect the roles of AMPA and kainate receptor-mediated signaling in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases.
Chemical and Physical Properties
This compound is a yellow crystalline solid with the following properties:
| Property | Value |
| Chemical Name | 6,7-dinitroquinoxaline-2,3-dione |
| Synonyms | FG 9041 |
| Molecular Formula | C₈H₄N₄O₆ |
| Molecular Weight | 252.14 g/mol |
| CAS Number | 2379-57-9 |
| Solubility | Soluble in DMSO (to 100 mM) and water (water-soluble disodium salt is available) |
| Storage | Store at room temperature |
Mechanism of Action
This compound functions as a competitive antagonist at the glutamate binding site of both AMPA and kainate receptors.[1] By binding to the receptor, this compound prevents the endogenous ligand, glutamate, from activating the channel, thereby inhibiting the influx of sodium and calcium ions that would typically lead to neuronal depolarization. While primarily an antagonist, some studies suggest that in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), this compound may act as a partial agonist at AMPA receptors.
Quantitative Data
The potency and selectivity of this compound are critical parameters for its experimental use. The following table summarizes key quantitative data for this compound.
| Receptor Subtype | Parameter | Value (µM) | Reference |
| AMPA Receptor | IC₅₀ | 0.5 | |
| Kainate Receptor | IC₅₀ | 2 | |
| NMDA Receptor | IC₅₀ | 40 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.
Signaling Pathways
This compound exerts its effects by blocking the canonical ionotropic signaling of AMPA and kainate receptors, as well as their more recently discovered metabotropic functions.
AMPA Receptor Signaling
AMPA receptors are critical for fast excitatory neurotransmission and play a key role in synaptic plasticity. Their activation leads to the influx of Na+ and, for certain subunit compositions, Ca2+, resulting in depolarization of the postsynaptic membrane. Downstream signaling cascades, such as the activation of CaMKII and PKA, are crucial for processes like Long-Term Potentiation (LTP).
Kainate Receptor Signaling
Kainate receptors have a more modulatory role in synaptic transmission. In addition to their ionotropic function, they can also signal through G-protein coupled pathways, influencing neurotransmitter release and neuronal excitability. This metabotropic signaling can involve the activation of phospholipase C (PLC) and protein kinase C (PKC).
Experimental Protocols
This compound is a versatile tool used in a variety of experimental paradigms. Below are detailed protocols for its application in key neuroscience techniques.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of this compound to isolate NMDA receptor-mediated currents by blocking AMPA and kainate receptor-mediated excitatory postsynaptic currents (EPSCs).
Objective: To pharmacologically isolate and record NMDA receptor-mediated synaptic currents.
Materials:
-
Brain slice preparation (e.g., hippocampus)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Patch pipettes (3-5 MΩ)
-
Electrophysiology rig with amplifier, micromanipulator, and data acquisition system
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Picrotoxin (GABA-A receptor antagonist)
-
D-AP5 (NMDA receptor antagonist)
Procedure:
-
Prepare acute brain slices and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF containing picrotoxin (e.g., 50 µM) to block inhibitory currents.
-
Establish a whole-cell patch-clamp recording from a neuron of interest in voltage-clamp mode. Hold the neuron at a negative potential (e.g., -70 mV) to record inward currents.
-
Record baseline synaptic activity by electrically stimulating afferent fibers. The recorded currents will be a composite of AMPA/kainate and NMDA receptor-mediated EPSCs.
-
Bath-apply this compound at a final concentration of 10-20 µM to the aCSF.
-
After a few minutes of perfusion with this compound, the fast component of the EPSC, mediated by AMPA/kainate receptors, should be completely blocked.
-
To confirm the remaining slow current is mediated by NMDA receptors, change the holding potential to a positive value (e.g., +40 mV) to relieve the magnesium block of NMDA receptors. The outward current should be enhanced.
-
As a final control, co-apply the NMDA receptor antagonist D-AP5 (e.g., 50 µM) with this compound. All synaptic currents should now be abolished.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound for AMPA receptors using [³H]-AMPA.
Objective: To determine the binding affinity of this compound for AMPA receptors.
Materials:
-
Membrane preparation from a brain region rich in AMPA receptors (e.g., cortex or hippocampus) or cells expressing recombinant AMPA receptors.
-
[³H]-AMPA (radioligand)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a series of tubes, add a fixed concentration of [³H]-AMPA (typically at its Kd value), the membrane preparation, and varying concentrations of this compound.
-
Include tubes for total binding (only [³H]-AMPA and membranes) and non-specific binding ( [³H]-AMPA, membranes, and a saturating concentration of a known AMPA receptor agonist like L-glutamate).
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This protocol describes the use of reverse microdialysis to locally administer this compound into a specific brain region and measure its effect on extracellular glutamate levels.
Objective: To investigate the role of AMPA/kainate receptors in regulating basal extracellular glutamate concentrations in a specific brain region.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with fluorescence or mass spectrometry detection for glutamate analysis
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
This compound solution in aCSF
-
Anesthetized or freely moving animal
Procedure:
-
Implant a microdialysis guide cannula into the target brain region of the animal using stereotaxic surgery and allow for recovery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples in a fraction collector.
-
Switch the perfusion solution to aCSF containing this compound at the desired concentration. This is known as reverse dialysis.
-
Continue to collect dialysate samples to measure the effect of this compound on extracellular glutamate levels.
-
Analyze the glutamate concentration in the dialysate samples using HPLC.
-
At the end of the experiment, perfuse with a high potassium aCSF solution to evoke neurotransmitter release and confirm probe viability.
-
Histologically verify the placement of the microdialysis probe.
Induction of Long-Term Potentiation (LTP) with this compound as a Control
This protocol details how to induce LTP in hippocampal slices and use this compound to confirm the involvement of AMPA/kainate receptors.
Objective: To demonstrate that the induction of Schaffer collateral-CA1 LTP is dependent on AMPA/kainate receptor activation.
Materials:
-
Hippocampal slice preparation
-
aCSF
-
Bipolar stimulating electrode
-
Recording electrode (for field EPSPs)
-
Electrophysiology rig
-
This compound stock solution
Procedure:
-
Prepare hippocampal slices and allow for recovery.
-
Place a slice in the recording chamber and position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one 1-second train of 100 Hz).
-
Continue recording at the baseline frequency to observe the potentiation of the fEPSP slope.
-
In a separate set of slices, after obtaining a stable baseline, perfuse the slice with aCSF containing this compound (10-20 µM) for at least 20 minutes.
-
Apply the same HFS protocol in the presence of this compound.
-
Wash out the this compound and continue to record. The HFS should fail to induce LTP in the presence of this compound, demonstrating the requirement of AMPA/kainate receptor activation.
Induction of Long-Term Depression (LTD) with this compound as a Control
This protocol describes how to induce LTD in the cerebellum and use this compound to confirm the role of AMPA/kainate receptors.
Objective: To demonstrate that cerebellar LTD at the parallel fiber to Purkinje cell synapse requires AMPA/kainate receptor activation.
Materials:
-
Cerebellar slice preparation
-
aCSF
-
Stimulating electrodes for parallel fibers (PF) and climbing fibers (CF)
-
Whole-cell patch-clamp setup for recording from Purkinje cells
-
This compound stock solution
Procedure:
-
Prepare sagittal cerebellar slices and allow for recovery.
-
Establish a whole-cell recording from a Purkinje cell and record baseline EPSCs evoked by PF stimulation.
-
Induce LTD by pairing PF stimulation with depolarization of the Purkinje cell (to mimic CF input) or by directly co-stimulating PFs and CFs (e.g., 1 Hz for 5 minutes).
-
Continue to record PF-evoked EPSCs to observe the depression of the synaptic response.
-
In a separate group of slices, after establishing a baseline, apply this compound (10-20 µM) to the bath.
-
Apply the LTD induction protocol in the presence of this compound.
-
Wash out this compound and continue recording. The LTD induction protocol should fail to produce a lasting depression of the PF-EPSC, indicating that AMPA/kainate receptor activation is necessary for this form of synaptic plasticity.
References
Investigating Neuronal Circuits with DNQX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 6,7-dinitroquinoxaline-2,3-dione (DNQX), a pivotal pharmacological tool for the investigation of neuronal circuits. We will explore its mechanism of action, detail its application in key experimental protocols, and present quantitative data to inform experimental design.
Core Concepts: Understanding this compound
This compound is a potent, selective, and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate receptors that mediate the vast majority of fast excitatory synaptic transmission in the central nervous system.[1][2] By blocking these receptors, this compound allows researchers to dissect the components of glutamatergic signaling, isolate specific receptor-mediated currents, and probe the functional roles of AMPA and kainate receptors in complex neuronal circuits.
Mechanism of Action
Glutamate, the primary excitatory neurotransmitter, activates several receptor subtypes at the postsynaptic membrane. This compound specifically competes with glutamate for the binding site on AMPA and kainate receptors, thereby preventing the ion channels from opening and inhibiting the influx of sodium ions that leads to neuronal depolarization.[3] This selective antagonism is crucial for parsing the contributions of different glutamate receptors to a given synaptic response. For instance, the application of this compound is a standard method for isolating the slower, magnesium-dependent currents mediated by N-methyl-D-aspartate (NMDA) receptors.[4][5]
While primarily an antagonist, it's noteworthy that under certain conditions, such as in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), this compound can exhibit partial agonist activity. Additionally, at higher concentrations, it may exert some antagonistic effects at the glycine co-agonist site of the NMDA receptor.
Quantitative Data: Efficacy and Concentration
The effective concentration of this compound varies depending on the specific receptor subtype, tissue preparation, and experimental goals. The following tables summarize key quantitative parameters for its use.
| Parameter | Receptor | Value | Species/Tissue | Reference |
| IC₅₀ | AMPA | 0.5 µM | Not Specified | |
| Kainate | 2.0 µM | Not Specified | ||
| NMDA | 40.0 µM | Not Specified | ||
| Half-Maximal Effect | Non-NMDA | ~2.5 µM | Rat Piriform Cortex Slices |
Table 1: Inhibitory Concentrations (IC₅₀) and Half-Maximal Effects of this compound.
| Application | Effective Concentration | Experimental Model | Notes | Reference |
| Blockade of EPSCs | 10 µM | Mouse Prelimbic Cortex Slices | Completely blocks spontaneous and evoked Excitatory Post-Synaptic Currents (EPSCs). 1 µM is also effective. | |
| Isolation of NMDA Currents | 10 - 20 µM | Rat Retinal Ganglion Cells, Piriform Cortex Slices | Used to block the non-NMDA component of the synaptic potential. | |
| Induction of Depolarization | 20 µM | Rat Thalamic Reticular Nucleus (TRN) Neurons | Produces a consistent membrane depolarization, suggesting partial agonist activity in this cell type. | |
| Inhibition of Locomotor Activity | 1 µg (bilateral injection) | Rat Ventral Tegmental Area (VTA) | In vivo injection increased locomotor activity, suggesting tonic inhibition by a glutamatergic afferent. |
Table 2: Common Effective Concentrations of this compound in Various Experimental Paradigms.
Key Experimental Protocols
This compound is a cornerstone of many electrophysiological and neuropharmacological studies. Below are detailed methodologies for its most common applications.
Protocol: Isolating NMDA Receptor-Mediated EPSCs
This protocol is designed to pharmacologically isolate and record synaptic currents mediated exclusively by NMDA receptors.
Objective: To block AMPA/kainate receptor-mediated currents to study the properties of NMDA receptor currents in isolation.
Model System: Acute brain slices (e.g., hippocampus, cortex).
Materials:
-
This compound (stock solution in DMSO or water, depending on the salt form)
-
Artificial cerebrospinal fluid (aCSF)
-
Picrotoxin (GABA-A receptor antagonist)
-
D-AP5 (selective NMDA receptor antagonist)
-
Patch-clamp electrophysiology setup
-
Stimulating electrode
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region and maintain them in oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF (containing a GABA-A antagonist like 50 µM Picrotoxin to block inhibitory currents) at physiological temperature.
-
Baseline Recording: Obtain a whole-cell voltage-clamp recording from a target neuron. Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor channel, and also at a negative potential (e.g., -70 mV).
-
Evoke Synaptic Responses: Place a stimulating electrode near the neuron to evoke synaptic responses. Record baseline EPSCs, which will be a composite of AMPA and NMDA receptor-mediated currents.
-
This compound Application: Bath-apply this compound at a concentration sufficient to fully block AMPA/kainate receptors (typically 10-20 µM).
-
Record Isolated NMDA EPSCs: After the drug has equilibrated, evoke synaptic responses again. The remaining slow-decaying inward current (at -70 mV, if Mg²⁺ is low) or outward current (at +40 mV) is the isolated NMDA receptor-mediated EPSC.
-
Confirmation: To confirm that the isolated current is mediated by NMDA receptors, subsequently apply a selective NMDA receptor antagonist, such as 50 µM D-AP5. The remaining synaptic current should be completely abolished.
Protocol: Characterizing Spontaneous and Evoked EPSCs
This protocol details the use of this compound to confirm the glutamatergic nature of excitatory postsynaptic currents.
Objective: To determine the contribution of AMPA/kainate receptors to spontaneous and evoked synaptic events.
Model System: Cultured neurons or acute brain slices.
Materials:
-
This compound
-
aCSF
-
Patch-clamp electrophysiology setup
-
Stimulating electrode
Methodology:
-
Preparation and Recording: As described in Protocol 3.1, establish a stable whole-cell voltage-clamp recording from a neuron. Hold the membrane potential at -60 to -70 mV, which is near the reversal potential for GABAergic (inhibitory) currents, thus isolating excitatory currents.
-
Record Spontaneous EPSCs (sEPSCs): Record synaptic activity for several minutes without stimulation to capture sEPSCs.
-
Record Evoked EPSCs (eEPSCs): Use a stimulating electrode to deliver brief current pulses (e.g., 150 µs every 10 seconds) to evoke synaptic responses.
-
This compound Application: Bath-apply this compound (e.g., 10 µM).
-
Post-DNQX Recording: After application, repeat the recording of both spontaneous and evoked activity. A complete or near-complete block of both sEPSCs and eEPSCs confirms that they were mediated by AMPA/kainate receptors.
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex interactions within neuronal circuits and the logic of pharmacological interventions.
Caption: Mechanism of this compound at a glutamatergic synapse.
Caption: Workflow for isolating NMDA receptor-mediated currents.
Caption: Logical flow for dissecting synaptic components.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Role of NMDA and non-NMDA receptors in synaptic transmission in rat piriform cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of DNQX: A Technical Guide for Researchers
An in-depth exploration of 6,7-dinitroquinoxaline-2,3-dione (DNQX), a pivotal antagonist in glutamatergic neurotransmission research. This guide provides a comprehensive overview of its mechanism of action, receptor selectivity, and applications in neuroscience, tailored for researchers, scientists, and professionals in drug development.
Core Concepts: Mechanism of Action and Receptor Selectivity
This compound (6,7-dinitroquinoxaline-2,3-dione) is a synthetic, competitive antagonist that selectively targets ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptor subtypes.[1][2] By binding to the same site as the endogenous agonist glutamate, this compound prevents the conformational changes required for ion channel opening, thereby inhibiting excitatory postsynaptic currents.[2] While primarily recognized as a non-NMDA receptor antagonist, some studies suggest it may also exert a weak antagonistic effect at the glycine site of NMDA receptors.[3][4]
Its utility in research stems from its ability to dissect the contributions of different glutamate receptor subtypes to synaptic transmission and plasticity. However, its action can be more complex than simple antagonism. In the presence of transmembrane AMPA receptor regulatory proteins (TARPs), particularly the γ2 subunit, this compound can act as a partial agonist at AMPA receptors. This highlights the importance of the receptor complex composition in determining the pharmacological effect of this compound.
Quantitative Pharmacological Data
The affinity and potency of this compound have been characterized across various experimental systems. The following tables summarize key quantitative data for easy comparison.
| Parameter | Receptor Subtype | Value | Reference |
| IC₅₀ | AMPA | 0.15 - 0.5 µM | |
| IC₅₀ | Kainate | 0.1 - 2 µM | |
| IC₅₀ | NMDA (glycine site) | 40 µM |
Table 1: Inhibitory Potency (IC₅₀) of this compound
Note: IC₅₀ values can vary depending on the experimental conditions, tissue preparation, and specific receptor subunit composition.
Key Experimental Protocols
The following sections detail standardized methodologies for investigating the pharmacological effects of this compound.
Electrophysiology: Whole-Cell Voltage-Clamp Recording
This technique is employed to measure the effect of this compound on excitatory postsynaptic currents (EPSCs) in neurons.
Objective: To determine the inhibitory effect of this compound on AMPA/kainate receptor-mediated currents.
Methodology:
-
Preparation: Prepare acute brain slices (e.g., from rodent hippocampus or cortex) or cultured neurons.
-
Recording Setup: Use a patch-clamp amplifier and a microscope to identify and patch onto a target neuron.
-
Internal Solution: The patch pipette is filled with a solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na₂ (pH adjusted to 7.3 with CsOH).
-
External Solution: The recording chamber is perfused with artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂. To isolate AMPA/kainate receptor currents, NMDA receptor antagonists (e.g., D-AP5) and GABAA receptor antagonists (e.g., picrotoxin or gabazine) are typically included.
-
Data Acquisition: Hold the neuron at a negative membrane potential (e.g., -70 mV) to relieve the voltage-dependent magnesium block of NMDA receptors. Evoke synaptic responses by electrical stimulation of afferent fibers.
-
This compound Application: After establishing a stable baseline of evoked EPSCs, perfuse the chamber with aCSF containing this compound (typically 10-20 µM).
-
Analysis: Measure the amplitude of the EPSCs before, during, and after this compound application to quantify the extent of inhibition.
Radioligand Binding Assay
This method is used to determine the binding affinity of this compound for its target receptors.
Objective: To quantify the affinity (Ki) of this compound for AMPA and kainate receptors.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a buffered solution and centrifuge to isolate the cell membrane fraction.
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]AMPA or [³H]kainate) and varying concentrations of unlabeled this compound.
-
Separation: After incubation, separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Logical Relationships
This compound primarily impacts the initial step of the canonical excitatory glutamatergic signaling pathway.
The competitive nature of this compound's antagonism can be visualized as a logical relationship.
Concluding Remarks
This compound remains an indispensable tool in neuroscience research for its potent and selective antagonism of AMPA and kainate receptors. A thorough understanding of its pharmacology, including its competitive mechanism, receptor subtype selectivity, and context-dependent effects, is crucial for the accurate interpretation of experimental results. The methodologies and data presented in this guide provide a solid foundation for researchers utilizing this compound to investigate the complexities of glutamatergic neurotransmission in both health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of DNQX in Modulating Neuronal Excitability: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of 6,7-dinitroquinoxaline-2,3-dione (DNQX), a potent and selective competitive antagonist of AMPA and kainate receptors.[1] Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core mechanisms of this compound action, its multifaceted effects on neuronal excitability, and detailed experimental protocols for its application.
Core Mechanism of Action
This compound primarily functions by competitively blocking the glutamate binding site on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two major subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] By inhibiting these receptors, this compound effectively reduces or abolishes the influx of sodium and calcium ions into the postsynaptic neuron in response to glutamate release, thereby dampening neuronal excitability. This antagonistic action is fundamental to its widespread use in neuroscience research to isolate and study NMDA receptor-mediated currents and to mitigate excitotoxicity.[2]
However, emerging evidence reveals a more complex pharmacological profile. In the presence of transmembrane AMPA receptor regulatory proteins (TARPs), this compound can act as a partial agonist, leading to neuronal depolarization in specific neuronal populations.[3] This dual functionality underscores the importance of the cellular context in determining the ultimate physiological effect of this compound.
Quantitative Effects of this compound on Neuronal Parameters
The following tables summarize the quantitative impact of this compound on key neuronal excitability parameters as documented in various experimental models.
Table 1: Effects of this compound on Synaptic Currents
| Neuronal Type | Preparation | This compound Concentration | Effect on Excitatory Postsynaptic Currents (EPSCs) | Reference |
| Layer V Pyramidal Neurons (Mouse Prelimbic Cortex) | Brain Slice | 1 µM | Significant inhibition of spontaneous and evoked EPSCs | |
| Layer V Pyramidal Neurons (Mouse Prelimbic Cortex) | Brain Slice | 10 µM | Complete block of spontaneous and evoked EPSCs | |
| Layer V Pyramidal Neurons (Rat Prefrontal Cortex) | Brain Slice | 25 µM | 83.8 ± 24.4% inhibition of evoked EPSPs | |
| Spinal Ventral Horn Neurons (Lamprey) | Spinal Cord | Not Specified | Blockade of fast excitatory synaptic potentials |
Table 2: Effects of this compound on Membrane Potential and Inward Current
| Neuronal Type | Preparation | This compound Concentration | Effect on Membrane Potential / Inward Current | Reference |
| Thalamic Reticular Nucleus (TRN) Neurons (Rat) | Brain Slice | 4 µM | 0.3 ± 0.3 mV depolarization | |
| Thalamic Reticular Nucleus (TRN) Neurons (Rat) | Brain Slice | 20 µM | 3.3 ± 1.1 mV depolarization; -14.3 ± 5.6 pA inward current | |
| Thalamic Reticular Nucleus (TRN) Neurons (Rat) | Brain Slice | 100 µM | 3.7 ± 1.6 mV depolarization | |
| Ventrobasal (VB) Thalamic Relay Neurons (Rat) | Brain Slice | 20 µM | No significant change (0.2 ± 0.5 mV depolarization) |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the primary signaling pathway affected by this compound and the logical framework of its dual antagonistic and partial agonistic actions.
Figure 1: Mechanism of this compound antagonism at glutamatergic synapses.
Figure 2: Context-dependent dual effects of this compound on neuronal excitability.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in this guide.
Whole-Cell Voltage-Clamp Recordings in Brain Slices
This protocol is adapted from studies investigating the effects of this compound on excitatory postsynaptic currents.
Objective: To measure spontaneous and evoked EPSCs in neurons before and after the application of this compound.
Materials:
-
Adissected brain tissue (e.g., mouse prelimbic cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Intracellular solution for patch pipette
-
This compound stock solution
-
Vibratome
-
Patch-clamp amplifier and data acquisition system
-
Stimulating electrode
Procedure:
-
Prepare acute brain slices (e.g., 300 µm thick) using a vibratome in ice-cold, oxygenated sucrose-based cutting solution.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
Place a single slice in the recording chamber and perfuse with oxygenated aCSF.
-
Establish a whole-cell voltage-clamp recording from a target neuron (e.g., Layer V pyramidal neuron).
-
Hold the neuron at a membrane potential of -60 to -70 mV to isolate glutamatergic currents.
-
To measure evoked EPSCs, place a stimulating electrode in a relevant afferent pathway (e.g., layers II/III) and deliver single square pulses (e.g., 150 µs) every 10 seconds.
-
Record a stable baseline of evoked and spontaneous EPSCs for several minutes.
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM) by adding it to the perfusion aCSF.
-
Continuously record EPSCs during this compound application until a steady-state effect is observed.
-
To test for washout, perfuse the slice with this compound-free aCSF.
Figure 3: Experimental workflow for whole-cell patch-clamp recordings.
In Vitro Neurotoxicity Assay
This protocol is based on studies investigating the potential receptor-independent toxic effects of this compound.
Objective: To assess the dose-dependent neurotoxicity of this compound on cultured neurons.
Materials:
-
Primary hippocampal neuron cultures
-
Neurobasal medium and supplements
-
This compound stock solution
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Microplate reader
Procedure:
-
Plate primary hippocampal neurons at a desired density in multi-well plates.
-
Culture the neurons for a specified period (e.g., 2 hours or 14 days in vitro) to allow for maturation.
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations.
-
Replace the existing medium with the this compound-containing medium.
-
Incubate the cells for a prolonged period (e.g., 46 hours).
-
At the end of the incubation period, assess cell viability using a standardized assay (e.g., MTT or LDH assay) according to the manufacturer's instructions.
-
Measure the output (e.g., absorbance) using a microplate reader.
-
Normalize the results to control wells (no this compound treatment) to determine the percentage of cell death.
Applications in Research and Drug Development
The distinct properties of this compound make it an invaluable tool in several areas of neuroscience research:
-
Epilepsy Research: By blocking excessive excitatory transmission, this compound and its analogs are studied for their anticonvulsant properties.
-
Stroke and Ischemia: this compound is used to investigate the role of excitotoxicity in neuronal damage following ischemic events and to explore potential neuroprotective strategies.
-
Synaptic Plasticity: Researchers use this compound to dissect the roles of AMPA/kainate receptors versus NMDA receptors in long-term potentiation (LTP) and long-term depression (LTD).
-
Drug Reward and Addiction: this compound helps in understanding the contribution of glutamatergic signaling in the nucleus accumbens to the rewarding effects of drugs of abuse.
Conclusion
This compound remains a cornerstone pharmacological tool for investigating glutamatergic neurotransmission. Its primary role as a competitive AMPA/kainate receptor antagonist allows for the precise modulation of neuronal excitability. However, researchers must remain cognizant of its context-dependent partial agonism and potential for receptor-independent neurotoxicity at high concentrations or with prolonged exposure. A thorough understanding of its pharmacological profile, as detailed in this guide, is crucial for the rigorous design and accurate interpretation of experiments in both basic and translational neuroscience.
References
The Role of Non-NMDA Receptors in Neuroscience: A Technical Guide to Using DNQX
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of non-NMDA receptors, specifically AMPA and kainate receptors, in synaptic transmission and neuronal signaling. It details the use of 6,7-dinitroquinoxaline-2,3-dione (DNQX) as a potent and selective antagonist to investigate the function of these receptors. This document provides a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols, and quantitative data to facilitate research and drug development in this critical area of neuroscience.
Introduction to Non-NMDA Receptors
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its actions are mediated by a variety of ionotropic and metabotropic receptors. The ionotropic glutamate receptors are ligand-gated ion channels that are broadly classified into two main families: NMDA (N-methyl-D-aspartate) receptors and non-NMDA receptors. The non-NMDA receptor family is further subdivided into AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[1] These receptors are responsible for the fast component of excitatory postsynaptic currents (EPSCs) and play crucial roles in synaptic plasticity, learning, and memory.[1]
AMPA Receptors (AMPARs) are tetrameric ion channels typically composed of combinations of four subunits (GluA1-4). They mediate the majority of fast excitatory neurotransmission in the brain. Upon binding to glutamate, AMPARs rapidly open, allowing the influx of sodium (Na+) and potassium (K+) ions, leading to depolarization of the postsynaptic membrane. The subunit composition of AMPARs determines their specific functional properties, including their ion permeability and trafficking to and from the synapse.
Kainate Receptors (KARs) are also tetrameric ion channels composed of five different subunits (GluK1-5).[2] While they also contribute to excitatory neurotransmission, their roles are more diverse and less well understood than those of AMPARs. Kainate receptors are found at both presynaptic and postsynaptic sites and have been implicated in modulating neurotransmitter release and synaptic plasticity.[3] A unique feature of KARs is their ability to signal through both ionotropic (ion channel-mediated) and metabotropic (G-protein coupled) pathways.[2]
This compound: A Selective Non-NMDA Receptor Antagonist
This compound (6,7-dinitroquinoxaline-2,3-dione) is a competitive antagonist of non-NMDA glutamate receptors. It exhibits a high affinity for both AMPA and kainate receptors, while having a significantly lower affinity for NMDA receptors. This selectivity makes this compound an invaluable pharmacological tool for isolating and studying the specific contributions of AMPA and kainate receptors to synaptic function. By blocking the activity of these receptors, researchers can elucidate their roles in various physiological and pathological processes.
Mechanism of Action
This compound acts by competitively binding to the glutamate binding site on AMPA and kainate receptors, thereby preventing the endogenous ligand, glutamate, from activating the receptor. This blockade inhibits the ion flux through the channel, leading to a reduction or complete abolition of the fast excitatory postsynaptic current.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
| Parameter | Receptor Subtype | Value (µM) | Reference(s) |
| IC₅₀ | AMPA | 0.5 | |
| Kainate | 2 | ||
| NMDA | 40 |
Table 1: Inhibitory Concentration (IC₅₀) of this compound for Glutamate Receptor Subtypes. This table illustrates the concentration of this compound required to inhibit 50% of the receptor's response, highlighting its selectivity for non-NMDA receptors.
| Parameter | Value |
| Molecular Weight | 252.14 g/mol |
| Solubility | Soluble in DMSO (up to 100 mM) |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study non-NMDA receptor function.
Whole-Cell Voltage-Clamp Electrophysiology in Brain Slices
This protocol is designed to record excitatory postsynaptic currents (EPSCs) from neurons in acute brain slices and to assess the effect of this compound on these currents.
4.1.1. Materials
-
Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 2 mM MgSO₄, 2 mM CaCl₂, 26 mM NaHCO₃, 10 mM D-glucose. Continuously bubbled with 95% O₂ / 5% CO₂.
-
Internal solution for patch pipette: 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine. pH adjusted to 7.3 with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Brain slice preparation equipment (vibratome, dissection tools).
-
Electrophysiology rig with amplifier, micromanipulator, and data acquisition system.
4.1.2. Procedure
-
Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Incubate the slices in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Patch-Clamp Recording:
-
Pull glass micropipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Under visual guidance (e.g., DIC microscopy), approach a neuron in the region of interest.
-
Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record inward EPSCs.
-
-
Data Acquisition:
-
Record baseline spontaneous or evoked EPSCs. For evoked responses, place a stimulating electrode in a relevant afferent pathway.
-
Bath apply this compound at a final concentration of 10-20 µM.
-
Record EPSCs in the presence of this compound. A significant reduction or complete block of the inward currents indicates that they are mediated by non-NMDA receptors.
-
-
Data Analysis: Analyze the frequency and amplitude of EPSCs before and after this compound application using appropriate software.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for non-NMDA receptors using a radiolabeled ligand (e.g., [³H]AMPA or [³H]kainate).
4.2.1. Materials
-
Tissue homogenate or cell membranes expressing the receptor of interest.
-
Radioligand (e.g., [³H]AMPA or [³H]kainate).
-
This compound in a range of concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
4.2.2. Procedure
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or a vehicle control for total binding). To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a non-labeled ligand (e.g., unlabeled glutamate).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of this compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of non-NMDA receptors and a typical experimental workflow for their investigation using this compound.
AMPA Receptor Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for Isolating NM-DA Receptor Currents Using DNQX
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dinitroquinoxaline-2,3-dione (DNQX) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors.[1] Due to its significantly lower affinity for N-methyl-D-aspartate (NMDA) receptors, this compound is an invaluable pharmacological tool for the selective blockade of AMPA and kainate receptor-mediated currents, thereby enabling the isolation and study of NMDA receptor currents in neuroscience research.[2][3] These application notes provide detailed protocols and guidelines for utilizing this compound to isolate NMDA receptor currents in electrophysiological experiments.
Mechanism of Action
Glutamate is the primary excitatory neurotransmitter in the central nervous system and acts on both AMPA/kainate and NMDA receptors, which are often co-localized at excitatory synapses.[4] AMPA receptor activation mediates the initial fast component of the excitatory postsynaptic current (EPSC), while NMDA receptors are responsible for a slower, more prolonged current. NMDA receptor activation is unique as it requires both glutamate binding and postsynaptic depolarization to relieve a voltage-dependent magnesium (Mg²⁺) block in the channel pore. By competitively inhibiting AMPA and kainate receptors, this compound effectively eliminates their contribution to the synaptic current, allowing for the direct measurement of the NMDA receptor-mediated component.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the use of this compound in isolating NMDA receptor currents.
Table 1: this compound Antagonist Activity
| Receptor Subtype | IC₅₀ | Reference |
| AMPA Receptor | 0.5 µM | |
| Kainate Receptor | 2 µM | |
| NMDA Receptor | 40 µM |
Table 2: Recommended Experimental Parameters
| Parameter | Recommended Value | Notes | Reference |
| This compound Concentration | 10 - 20 µM | A concentration of 10 µM is often sufficient to fully block AMPA/kainate receptor-mediated EPSCs. | |
| Solvent | DMSO (up to 100 mM) | Long sonication may be required for preparing a 10 mM DMSO stock solution. | |
| Application Method | Bath application/perfusion | Ensures even and consistent delivery to the tissue preparation. | |
| Recording Voltage | -60 to -70 mV (for AMPA/kainate) or +40 mV (for NMDA) | Holding at a depolarized potential (+40 mV) helps to relieve the Mg²⁺ block of NMDA receptors. | |
| Magnesium Concentration | Low (e.g., 0 mM) or nominal | Reducing extracellular Mg²⁺ facilitates the activation of NMDA receptors at resting membrane potential. |
Experimental Protocols
Protocol 1: Isolation of NMDA Receptor-Mediated Evoked EPSCs in Brain Slices using Whole-Cell Patch-Clamp Electrophysiology
This protocol details the steps for isolating and recording NMDA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs) from neurons in acute brain slices.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Brain slice preparation equipment (vibratome, dissection tools)
-
Patch-clamp electrophysiology setup (microscope, micromanipulators, amplifier, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
-
Internal solution for patch pipettes
-
Stimulating electrode
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO. Note that prolonged sonication may be necessary to fully dissolve the compound.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, carbogenated aCSF.
-
Allow slices to recover in carbogenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a brain slice to the recording chamber of the patch-clamp setup and continuously perfuse with carbogenated aCSF at a constant flow rate (e.g., 2 mL/min).
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Hold the neuron at a membrane potential of -70 mV to initially record the total synaptic current (mediated by both AMPA/kainate and NMDA receptors).
-
-
Baseline Recording:
-
Place a stimulating electrode in a region that provides synaptic input to the recorded neuron.
-
Deliver electrical stimuli (e.g., 150 µs pulse every 10 seconds) to evoke EPSCs.
-
Record a stable baseline of total eEPSCs for at least 5-10 minutes.
-
-
Application of this compound:
-
Prepare the working solution of this compound by diluting the stock solution into the aCSF to a final concentration of 10-20 µM.
-
Switch the perfusion to the this compound-containing aCSF.
-
Continue to evoke and record EPSCs. The fast component of the EPSC, mediated by AMPA/kainate receptors, should be progressively blocked.
-
-
Isolation of NMDA Receptor Current:
-
After complete blockade of the AMPA/kainate component (typically within 5-10 minutes of this compound application), the remaining slow current is the NMDA receptor-mediated eEPSC.
-
To enhance the NMDA receptor current, the cell can be depolarized to a positive holding potential (e.g., +40 mV) to relieve the Mg²⁺ block.
-
Alternatively, recordings can be performed in a low or nominal Mg²⁺ aCSF to observe the NMDA component at negative holding potentials.
-
-
Washout and Confirmation (Optional):
-
To confirm the reversibility of the this compound block, perfuse the slice with normal aCSF. The AMPA/kainate receptor-mediated current should recover.
-
To further confirm the identity of the isolated current, a specific NMDA receptor antagonist, such as D-AP5, can be applied to block the remaining current.
-
Mandatory Visualizations
References
Application Notes and Protocols for DNQX in Long-Term Potentiation (LTP) Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory. A key player in the induction and expression of LTP is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. To dissect the intricate molecular and cellular mechanisms of LTP, researchers often employ pharmacological tools to selectively block specific components of synaptic transmission. 6,7-dinitroquinoxaline-2,3-dione (DNQX) is a potent and selective competitive antagonist of AMPA and kainate receptors, making it an invaluable tool in LTP research.[1] This document provides detailed application notes and protocols for the use of this compound in LTP experiments.
Mechanism of Action
This compound is a quinoxalinedione derivative that acts as a competitive antagonist at the glutamate binding site of AMPA and kainate receptors.[1] By binding to these receptors, this compound prevents the neurotransmitter glutamate from activating them, thereby inhibiting the fast component of excitatory postsynaptic currents (EPSCs). This selective antagonism allows for the isolation and study of other components of synaptic transmission, particularly the N-methyl-D-aspartate (NMDA) receptor-mediated currents, which are critical for the induction of many forms of LTP. It is important to note that while highly selective for AMPA/kainate receptors, at higher concentrations, this compound may also exhibit some antagonist activity at the glycine site of the NMDA receptor.
Quantitative Data: this compound Antagonism
The following tables summarize the inhibitory constants (IC50) of this compound for glutamate receptors and the typical working concentrations used in LTP experiments.
| Receptor Subtype | This compound IC50 (µM) | Reference |
| AMPA Receptor | 0.5 | [2] |
| Kainate Receptor | 0.1 - 2 | [2][3] |
| NMDA Receptor (glycine site) | 40 |
| Application | This compound Concentration (µM) | Purpose | Reference |
| Isolation of NMDA Receptor-Mediated EPSCs | 10 - 20 | To block AMPA/kainate receptor-mediated currents | |
| Studying the role of AMPA receptors in LTP induction | 10 - 20 | To prevent AMPA receptor activation during LTP induction protocols | |
| Investigating the expression of LTP | 10 - 20 | To determine the contribution of AMPA receptors to the potentiated synaptic response |
Experimental Protocols
Protocol 1: Isolation of NMDA Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs) in Hippocampal Slices
This protocol describes how to pharmacologically isolate and record NMDA receptor-mediated EPSCs in acute hippocampal slices using this compound.
Materials:
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Picrotoxin (GABAA receptor antagonist) stock solution (e.g., 10 mM in DMSO).
-
Surgical tools for brain dissection.
-
Vibrating microtome.
-
Electrophysiology recording setup (amplifier, digitizer, microscope, perfusion system).
-
Recording and stimulating electrodes.
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibrating microtome.
-
Transfer slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs) or perform whole-cell patch-clamp recordings from a CA1 pyramidal neuron.
-
Establish a stable baseline recording of synaptic responses for at least 20 minutes.
-
-
Pharmacological Isolation of NMDA-EPSCs:
-
Switch the perfusion to aCSF containing 20 µM this compound and 50 µM picrotoxin. The picrotoxin is included to block inhibitory GABAergic currents.
-
To enhance the NMDA receptor-mediated current, it is common to use a low-magnesium (e.g., 0.1 mM MgCl2) aCSF or to hold the postsynaptic neuron at a depolarized potential (e.g., +40 mV) in whole-cell recordings to relieve the voltage-dependent magnesium block of the NMDA receptor.
-
Allow the drugs to perfuse for at least 15-20 minutes to ensure complete blockade of AMPA/kainate and GABAA receptors.
-
The remaining evoked synaptic current will be predominantly mediated by NMDA receptors.
-
Protocol 2: Investigating the Role of AMPA Receptors in LTP Induction
This protocol details how to use this compound to determine if the induction of LTP is dependent on the activation of AMPA receptors.
Materials:
-
Same as Protocol 1.
-
High-frequency stimulation (HFS) protocol parameters (e.g., 1 train of 100 Hz for 1 second).
Methodology:
-
Baseline Recording:
-
Follow steps 1 and 2 of Protocol 1 to obtain a stable baseline recording of fEPSPs or whole-cell EPSCs.
-
-
LTP Induction in the Presence of this compound:
-
Perfuse the slice with aCSF containing 20 µM this compound for 15-20 minutes prior to LTP induction.
-
Deliver the HFS protocol to the Schaffer collateral pathway. The presence of this compound will block the fast synaptic depolarization mediated by AMPA receptors.
-
After the HFS, continue recording in the presence of this compound for a short period (e.g., 5-10 minutes).
-
-
Washout and Post-Induction Recording:
-
Wash out the this compound by perfusing with standard aCSF.
-
Continue to record the synaptic responses for at least 60 minutes.
-
If LTP is induced, the synaptic response will be potentiated compared to the pre-HFS baseline after the this compound has been washed out. If LTP is not observed, it suggests that AMPA receptor activation is necessary for the induction of this form of LTP.
-
Visualizations
Signaling Pathway for NMDA Receptor-Dependent LTP
The following diagram illustrates the key signaling events involved in the induction of NMDA receptor-dependent LTP. This compound is used experimentally to block the AMPA receptor pathway, allowing for the specific investigation of the NMDA receptor-dependent cascade.
Caption: Signaling cascade for NMDA receptor-dependent LTP.
Experimental Workflow for a this compound-LTP Experiment
This diagram outlines the typical workflow for an electrophysiology experiment investigating the role of AMPA receptors in LTP using this compound.
References
Application Notes and Protocols: Effective Concentration of DNQX for Blocking AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DNQX (6,7-dinitroquinoxaline-2,3-dione), a potent competitive antagonist of AMPA/kainate receptors, in research settings. This document outlines effective concentrations, detailed experimental protocols, and key considerations for its use in studying glutamatergic neurotransmission.
Introduction
This compound is a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors. It non-selectively blocks these receptors by competing with glutamate for its binding site. Due to its efficacy, this compound is a widely used pharmacological tool for isolating and studying the function of NMDA receptors and for investigating the physiological roles of AMPA and kainate receptors in the central nervous system. Its water-soluble disodium salt form is often preferred for in vitro experiments.
Mechanism of Action
This compound competitively inhibits AMPA and kainate receptors, thereby blocking the influx of sodium ions and, to a lesser extent, calcium ions that would typically occur upon glutamate binding. This inhibition leads to a reduction in excitatory postsynaptic potentials (EPSPs) and can prevent excitotoxicity mediated by excessive glutamate receptor activation.
Effective Concentrations of this compound
The effective concentration of this compound for blocking AMPA receptors can vary depending on the experimental model, tissue type, and specific subtype of the AMPA receptor being studied. The following table summarizes key quantitative data from various studies.
Table 1: Summary of Effective this compound Concentrations for AMPA Receptor Blockade
| Parameter | Value | Experimental Model | Notes |
| IC50 | 0.1 - 5 µM | Cultured rat cortical, hippocampal, and spinal cord neurons | Effective in blocking AMPA- and kainate-induced currents. |
| IC50 | ~0.6 µM | Rat cortical neurons | For blockade of AMPA-induced currents. |
| IC50 | ~0.1 µM | Rat hippocampal neurons | For blockade of kainate-induced currents. |
| Ki | 20 nM | Rat cortical membranes | For displacement of [3H]AMPA binding. |
| Ki | 1.5 - 15 nM | Rat cortical membranes | For displacement of [3H]kainate binding. |
| Effective Concentration | 10 - 20 µM | Brain slice preparations | Commonly used to ensure complete blockade of AMPA/kainate receptors. |
| Effective Concentration | 1 - 10 µM | In vivo microiontophoresis | Dependent on proximity to the target neurons. |
Experimental Protocols
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This protocol describes the methodology for determining the IC50 of this compound for AMPA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., rat hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2)
-
AMPA (agonist)
-
This compound stock solution (e.g., 10 mM in DMSO, then diluted in external solution)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare cultured neurons on coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at -60 mV.
-
Apply a brief pulse of AMPA (e.g., 100 µM for 2-5 ms) to elicit an inward current.
-
Establish a stable baseline response to the AMPA application.
-
Prepare a series of this compound dilutions in the external solution (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Co-apply each concentration of this compound with the AMPA pulse, ensuring a pre-incubation period with this compound (e.g., 1-2 minutes) before the AMPA application.
-
Record the peak amplitude of the AMPA-evoked current in the presence of each this compound concentration.
-
Wash out the this compound between applications to allow for receptor recovery.
-
Plot the percentage of inhibition of the AMPA-evoked current against the logarithm of the this compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This protocol outlines the method for determining the Ki of this compound for the AMPA receptor using a competitive binding assay.
Materials:
-
Rat cortical membranes (prepared from fresh or frozen tissue)
-
[3H]AMPA (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
-
Glass fiber filters
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
Resuspend the membrane preparation in binding buffer.
-
Set up a series of tubes containing a fixed concentration of [3H]AMPA (e.g., 5 nM) and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Include tubes for total binding (only [3H]AMPA) and non-specific binding (e.g., [3H]AMPA in the presence of a high concentration of unlabeled glutamate, such as 1 mM).
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [3H]AMPA binding against the logarithm of the this compound concentration.
-
Analyze the data using a competitive binding equation to determine the Ki value.
Visualizations
Caption: AMPA receptor signaling and this compound inhibition.
Caption: Workflow for determining this compound IC50.
Application Notes and Protocols for DNQX in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 6,7-dinitroquinoxaline-2,3-dione (DNQX), a competitive antagonist of AMPA and kainate receptors, in primary neuronal cell culture experiments. This document includes detailed protocols for common applications, quantitative data on this compound activity, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1][2] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for mediating fast synaptic transmission, synaptic plasticity, and other key neuronal functions.[3] By blocking AMPA and kainate receptors, this compound is an invaluable tool for studying glutamatergic signaling, investigating the roles of these receptors in neuronal physiology and pathology, and assessing the effects of their modulation in drug discovery.
While primarily an antagonist, it is noteworthy that under certain conditions, such as in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), this compound can act as a partial agonist.[4] Additionally, some studies have reported neurotoxic effects of this compound in cultured hippocampal neurons that may be independent of its action on ionotropic glutamate receptors.[1]
Quantitative Data
The following tables summarize the inhibitory potency of this compound on AMPA and kainate receptors, as well as its effects on neuronal membrane potential.
| Receptor Subtype | IC50 Value (µM) | Notes |
| AMPA Receptor | 0.3 - 0.5 | Competitive antagonist. |
| Kainate Receptor | 1.5 - 2.0 | Competitive antagonist. |
| NMDA Receptor (glycine site) | 25 - 40 | Weaker antagonist activity at the glycine modulatory site. |
Table 1: Inhibitory Potency (IC50) of this compound on Ionotropic Glutamate Receptors.
| Neuronal Type | This compound Concentration (µM) | Effect on Membrane Potential | Reference |
| Rat Thalamic Reticular Nucleus (TRN) Neurons | 4 | Negligible depolarization (0.3 ± 0.3 mV) | |
| Rat Thalamic Reticular Nucleus (TRN) Neurons | 20 | Depolarization (3.3 ± 1.1 mV) | |
| Rat Thalamic Reticular Nucleus (TRN) Neurons | 100 | Larger depolarization (3.7 ± 1.6 mV) | |
| Rat Ventrobasal (VB) Thalamic Neurons | 20 | No significant change (0.2 ± 0.5 mV) |
Table 2: Concentration-Dependent Effects of this compound on Neuronal Membrane Potential.
Signaling Pathways
This compound primarily exerts its effects by blocking the signaling cascades initiated by the activation of AMPA and kainate receptors.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuronal Cultures
This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat pups, suitable for a variety of neuropharmacological and neurotoxicity studies.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine or Poly-L-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell culture plates or coverslips
Procedure:
-
Coat culture surfaces with 50 µg/mL poly-D-lysine or poly-L-lysine in sterile water overnight at 37°C. The following day, wash three times with sterile water and allow to dry. For enhanced attachment and neurite outgrowth, a secondary coating of laminin (10 µg/mL) can be applied for at least 2 hours at 37°C.
-
Euthanize the pregnant rat according to approved animal care and use protocols and harvest the E18 embryos.
-
Dissect the cortices from the embryonic brains in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the cortical tissue and transfer to a 15 mL conical tube.
-
Digest the tissue with 0.25% trypsin-EDTA containing 0.1% DNase I for 15-20 minutes at 37°C.
-
Stop the digestion by adding an equal volume of DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density (e.g., 1.5 x 10^5 cells/cm²) onto the pre-coated culture surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-media change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Electrophysiological Recording of Postsynaptic Currents
This protocol outlines the procedure for whole-cell patch-clamp recordings to measure the effect of this compound on spontaneous excitatory postsynaptic currents (sEPSCs).
Materials:
-
Primary neuronal culture (DIV 10-14)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 2 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO or water for the disodium salt).
Procedure:
-
Prepare aCSF and intracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with aCSF at a rate of 1-2 mL/min.
-
Select a healthy-looking pyramidal neuron for recording.
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at -70 mV to record inward sEPSCs.
-
Record a stable baseline of sEPSC activity for 5-10 minutes.
-
Prepare the desired concentration of this compound (e.g., 10 µM) in aCSF.
-
Perfuse the this compound-containing aCSF onto the neurons.
-
Record sEPSCs in the presence of this compound for 5-10 minutes to observe the blockade of AMPA/kainate receptor-mediated currents.
-
To demonstrate reversibility, wash out the this compound by perfusing with regular aCSF for 10-15 minutes and record the recovery of sEPSC activity.
-
Analyze the frequency and amplitude of sEPSCs before, during, and after this compound application.
Protocol 3: Assessment of Neurotoxicity using the MTT Assay
This protocol describes how to assess the potential neurotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial metabolic activity.
Materials:
-
Primary neuronal culture in a 96-well plate
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Culture primary neurons in a 96-well plate until they are mature (e.g., DIV 7-10).
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Carefully remove half of the medium from each well and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control wells.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound on primary neuronal cultures.
References
Application Notes and Protocols for DNQX Administration in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 6,7-dinitroquinoxaline-2,3-dione (DNQX), a competitive antagonist of AMPA and kainate glutamate receptors, in in vivo rodent studies. This document outlines the mechanism of action, administration protocols, and various research applications of this compound, supported by quantitative data and detailed experimental procedures.
Mechanism of Action
This compound is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors responsible for fast excitatory neurotransmission in the central nervous system.[1][2] By competitively binding to these receptors, this compound blocks the influx of sodium and calcium ions into the postsynaptic neuron, thereby inhibiting neuronal depolarization and reducing excitatory postsynaptic currents (EPSCs).[3] While primarily an antagonist, some evidence suggests that in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), this compound can act as a partial agonist at AMPA receptors.[3] It has also been noted to potentially antagonize the glycine site of the NMDA receptor, although its affinity for AMPA and kainate receptors is significantly higher.[4]
Signaling Pathway of this compound Action
Caption: this compound competitively antagonizes AMPA and kainate receptors.
Data Presentation: Quantitative In Vivo Administration Parameters
The following tables summarize common dosages and concentrations of this compound used in various in vivo rodent studies.
Table 1: Systemic (Intraperitoneal) Administration
| Animal Model | Dosage Range (mg/kg) | Vehicle | Application | Reference(s) |
| Rat | 5 - 10 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Inhibition of PCP-induced hsp70 expression | |
| Rat | 0.03 - 3 | Not specified | Inhibition of visceral pain responses | |
| Mouse | Not specified | Not specified | Blockade of amphetamine-induced behavioral sensitization |
Table 2: Intracranial Administration
| Animal Model | Brain Region | Concentration/Dose | Infusion Volume (per side) | Application | Reference(s) |
| Rat | Nucleus Accumbens | 1 µg | 0.5 µl | Inhibition of drug-induced conditioned place preference | |
| Rat | Ventral Tegmental Area | 1 µg | Not specified | Induction of locomotor activity | |
| Rat | Lateral Cerebral Ventricle | 0.5 mg/ml | 5 µl | Inhibition of PCP-induced hsp70 expression | |
| Rat | Amygdala / Hippocampus | 0.5 - 1.25 µg | Not specified | Disruption of memory expression |
Experimental Protocols
Vehicle Preparation for In Vivo Administration
A common vehicle for dissolving this compound for in vivo use involves a multi-component solvent system to ensure solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/ml).
-
For a final working solution, combine the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare 1 ml of the working solution, add 100 µl of the this compound stock solution to 400 µl of PEG300 and mix thoroughly.
-
Add 50 µl of Tween-80 to the mixture and mix again.
-
Finally, add 450 µl of sterile saline to bring the total volume to 1 ml.
-
Ensure the final solution is clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution. It is recommended to prepare the working solution fresh on the day of the experiment.
Intraperitoneal (IP) Injection Protocol
Materials:
-
Prepared this compound solution
-
Appropriate size sterile syringe and needle (23-25g for rats, 25-27g for mice)
-
Animal scale
Procedure:
-
Weigh the animal to accurately calculate the injection volume based on the desired dosage.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Restrain the rodent securely. For mice, tilt the head slightly downwards to allow abdominal organs to shift forward.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the bladder or cecum.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn into the syringe.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Stereotaxic Intracranial Injection Protocol
This protocol outlines the general procedure for targeted injection of this compound into a specific brain region. All procedures should be performed under aseptic conditions.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Cannula or injection needle
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Suturing material or wound clips
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rodent using an appropriate anesthetic (e.g., isoflurane).
-
Place the animal in the stereotaxic frame, ensuring the head is level.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and clean the surgical area with an antiseptic solution.
-
-
Surgical Incision and Craniotomy:
-
Make a midline incision on the scalp to expose the skull.
-
Use a sterile cotton swab to clean the skull surface and identify bregma.
-
Determine the stereotaxic coordinates for the target brain region from a rodent brain atlas (e.g., Paxinos and Watson).
-
Nucleus Accumbens (Rat): AP: +1.0 to +1.7 mm from bregma; ML: ±1.0 to ±1.8 mm from midline; DV: -7.1 to -7.5 mm from the skull surface.
-
Ventral Tegmental Area (Rat): AP: -4.6 to -5.2 mm from bregma; ML: ±0.7 to ±1.3 mm from midline; DV: -8.2 to -8.5 mm from the skull surface.
-
-
Mark the coordinates on the skull and drill a small burr hole.
-
-
Microinjection:
-
Lower the injection cannula or needle to the predetermined DV coordinate.
-
Infuse the this compound solution at a slow and constant rate (e.g., 0.1-0.5 µl/min) to allow for diffusion and minimize tissue damage.
-
After the infusion is complete, leave the needle in place for a few minutes to prevent backflow of the solution upon withdrawal.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the incision or use wound clips.
-
Administer analgesics as required.
-
Place the animal on a heating pad until it recovers from anesthesia.
-
Monitor the animal closely for the next 24-48 hours.
-
Experimental Workflow for a Behavioral Study
Caption: A typical workflow for an in vivo behavioral study using intracranial this compound administration.
Application Notes in Rodent Research
This compound has been utilized in a wide range of in vivo rodent studies to investigate the role of AMPA and kainate receptors in various physiological and pathological processes.
Learning and Memory
The role of AMPA receptors in synaptic plasticity, a cellular correlate of learning and memory, is well-established. This compound can be used to investigate the involvement of these receptors in different memory tasks. For instance, intra-hippocampal or intra-amygdala infusions of this compound have been shown to disrupt the expression of memory in inhibitory avoidance and habituation tasks in rats.
Epilepsy and Seizure Models
Given the role of excessive excitatory neurotransmission in the pathophysiology of epilepsy, AMPA receptor antagonists like this compound are valuable tools for studying seizure mechanisms. While many studies have focused on the related compound NBQX in kindling models of epilepsy, the principles of using this compound to block seizure propagation are similar.
Pain Perception
AMPA and kainate receptors are involved in the transmission of nociceptive signals in the spinal cord. Systemic administration of this compound has been shown to produce a dose-dependent inhibition of neuronal responses to noxious visceral stimuli in rats, suggesting a role for these receptors in visceral pain processing.
Drug Addiction and Reward
The mesolimbic dopamine system, which is crucial for reward processing and addiction, is modulated by glutamatergic inputs. Injecting this compound into the nucleus accumbens can attenuate the acquisition and expression of conditioned place preference for drugs of abuse like amphetamine and cocaine, indicating the importance of AMPA/kainate receptor signaling in drug-seeking behavior. Furthermore, administration of this compound into the ventral tegmental area has been shown to increase locomotor activity, suggesting a tonic inhibitory role of glutamatergic inputs to this region.
References
Application Notes and Protocols for Studying Excitatory Postsynaptic Currents (EPSCs) with DNQX
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6,7-dinitroquinoxaline-2,3-dione (DNQX), a potent antagonist of AMPA and kainate receptors, for the study of excitatory postsynaptic currents (EPSCs). This document outlines the mechanism of action of this compound, detailed experimental protocols for its application in electrophysiology, and quantitative data to facilitate experimental design and interpretation.
Introduction to this compound
This compound (6,7-dinitroquinoxaline-2,3-dione) is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1][2] It is an invaluable pharmacological tool in neuroscience research for isolating and characterizing different components of excitatory synaptic transmission. By selectively blocking AMPA and kainate receptor-mediated currents, this compound allows for the investigation of the roles of these receptors in synaptic plasticity, neuronal circuitry, and various neurological conditions. While highly selective for non-NMDA receptors, it's noteworthy that at higher concentrations, this compound can also exhibit some antagonist activity at the glycine site of NMDA receptors.[3][4]
Mechanism of Action
Glutamate is the primary excitatory neurotransmitter in the central nervous system, activating both ionotropic and metabotropic receptors.[5] Fast excitatory neurotransmission is predominantly mediated by the activation of AMPA receptors, which are ligand-gated ion channels permeable to Na+ and K+ ions, leading to the depolarization of the postsynaptic membrane. This compound competitively binds to the glutamate binding site on AMPA and kainate receptors, thereby preventing their activation by glutamate and inhibiting the subsequent ion flow and depolarization.
Signaling Pathway of AMPA Receptor Antagonism by this compound
Caption: Mechanism of this compound antagonism at the AMPA receptor.
Quantitative Data for this compound
The following table summarizes the effective concentrations and receptor specificity of this compound.
| Parameter | Value | Receptor Target | Notes |
| Working Concentration | 10-20 µM | AMPA/Kainate | Commonly used for complete blockade of AMPA/kainate receptor-mediated EPSCs in brain slices. |
| IC₅₀ | 0.5 µM | AMPA | High affinity for AMPA receptors. |
| IC₅₀ | 2 µM | Kainate | Potent antagonism of kainate receptors. |
| IC₅₀ | 40 µM | NMDA | Significantly lower affinity for NMDA receptors, indicating selectivity. |
| Half-maximal blockade | ~2.5 µM | non-NMDA | Observed for synaptic transmission in rat piriform cortex slices. |
Experimental Protocol: Whole-Cell Patch-Clamp Recording of EPSCs with this compound
This protocol details the steps for recording evoked EPSCs from neurons in acute brain slices and applying this compound to block AMPA/kainate receptor-mediated currents.
I. Solutions and Reagents
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use.
-
Internal Solution (K-Gluconate based) (in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution : Prepare a 10 mM stock solution in DMSO. Store at -20°C. The final concentration of DMSO in the recording chamber should not exceed 0.1%.
II. Brain Slice Preparation
-
Anesthetize the animal (e.g., rodent) in accordance with approved institutional animal care and use committee protocols.
-
Perfuse transcardially with ice-cold, oxygenated slicing solution (a modified aCSF with higher Mg²⁺ and lower Ca²⁺ to reduce excitotoxicity).
-
Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing solution.
-
Mount the brain on a vibratome and cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in oxygenated aCSF until recording.
III. Electrophysiological Recording
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Visualize neurons using an upright microscope with differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a healthy-looking neuron and establish a Giga-ohm seal (>1 GΩ) by applying gentle negative pressure.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the neuron at -70 mV to record inward EPSCs.
-
Place a stimulating electrode (e.g., a bipolar tungsten electrode) in the vicinity of the recorded neuron to evoke synaptic responses.
-
Deliver brief electrical pulses (e.g., 100-200 µs duration) to evoke EPSCs. Adjust the stimulation intensity to elicit a stable baseline EPSC amplitude.
IV. Application of this compound
-
After obtaining a stable baseline recording of evoked EPSCs for at least 5-10 minutes, add this compound to the perfusion aCSF to a final concentration of 10-20 µM.
-
Continue to record the evoked EPSCs. The amplitude of the fast component of the EPSC, mediated by AMPA/kainate receptors, should be significantly reduced or completely abolished.
-
To isolate NMDA receptor-mediated currents, recordings can be performed in a low Mg²⁺ aCSF, and the remaining slow current after this compound application can be blocked by an NMDA receptor antagonist like D-AP5.
-
For washout experiments, switch the perfusion back to the control aCSF without this compound and record for a sufficient period to observe any recovery of the EPSC.
Experimental Workflow for Studying EPSCs with this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate receptor - Wikipedia [en.wikipedia.org]
Combining DNQX and AP5: A Guide to Application and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the combined use of DNQX (6,7-dinitroquinoxaline-2,3-dione) and AP5 (D-2-amino-5-phosphonovalerate), selective antagonists for AMPA/kainate and NMDA receptors, respectively. Their co-application is a cornerstone technique in neuroscience research to isolate and study the components of glutamatergic neurotransmission and its role in synaptic plasticity, excitotoxicity, and various neurological disorders.
Introduction to this compound and AP5
Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic and metabotropic receptors. The ionotropic glutamate receptors are further classified into three main subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and N-methyl-D-aspartate (NMDA) receptors.
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This compound is a potent and selective competitive antagonist of AMPA and kainate receptors.[1][2] It effectively blocks the fast component of excitatory postsynaptic currents (EPSCs).[3]
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AP5 (or D-APV) is a selective and competitive antagonist of the NMDA receptor, specifically targeting the glutamate binding site.[4][5] It is widely used to inhibit NMDA receptor-mediated synaptic plasticity, such as long-term potentiation (LTP).
By using this compound and AP5 in combination, researchers can achieve a complete blockade of ionotropic glutamate receptor-mediated synaptic transmission. This allows for the investigation of phenomena independent of this major excitatory pathway or for the specific isolation of metabotropic glutamate receptor activity.
Data Presentation: Antagonist Properties and Concentrations
The following tables summarize key quantitative data for this compound and AP5, providing a quick reference for experimental design.
Table 1: Pharmacological Properties of this compound and AP5
| Antagonist | Receptor Target | Antagonism Type | IC50 / Kd |
| This compound | AMPA Receptor | Competitive | 0.5 µM (IC50) |
| Kainate Receptor | Competitive | 2 µM (IC50) | |
| NMDA Receptor | Competitive (at glycine site, weaker) | 40 µM (IC50) | |
| D-AP5 | NMDA Receptor | Competitive (at glutamate site) | 1.4 µM (Kd) |
Table 2: Commonly Used Experimental Concentrations
| Application | This compound Concentration | AP5 Concentration | Notes |
| In Vitro Electrophysiology (Brain Slices) | 10-20 µM | 50-100 µM | To block evoked EPSCs and LTP. |
| Neuronal Cell Culture | 10-20 µM | 50-100 µM | For studying excitotoxicity and synaptic transmission. |
| In Vivo (Intracerebral Infusion) | 0.5 µg/µL | 0.5 µg/µL | Chronic infusion to study effects on learning and memory. |
| Calcium Imaging | 10 µM | 100 µM | To investigate the role of glutamatergic input on intracellular calcium dynamics. |
Signaling Pathways and Experimental Workflow
Glutamatergic Synaptic Transmission Blockade
The combined application of this compound and AP5 effectively blocks the influx of cations (Na+ and Ca2+) through AMPA/kainate and NMDA receptors, respectively, thereby inhibiting postsynaptic depolarization and subsequent downstream signaling cascades.
General Experimental Workflow
A typical experiment investigating the effects of this compound and AP5 involves establishing a baseline of neuronal activity, applying the antagonists, and observing the subsequent changes. A washout step is often included to test for the reversibility of the effects.
Experimental Protocols
Protocol for Inhibition of Excitatory Postsynaptic Currents (EPSCs) in Brain Slices
This protocol describes the methodology for recording and blocking synaptic currents in brain slices, a common application for this compound and AP5.
Materials:
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Vibratome for slicing brain tissue
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Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
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Recording chamber for electrophysiology
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Patch-clamp amplifier and data acquisition system
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Glass micropipettes for recording
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This compound and D-AP5 stock solutions
Methodology:
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Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) of 300-400 µm thickness in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Obtain whole-cell patch-clamp recordings from a neuron of interest. For recording EPSCs, neurons are typically held at a membrane potential of -70 mV.
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Baseline Recording: Evoke synaptic responses by electrical stimulation of afferent fibers using a stimulating electrode. Record stable baseline EPSCs for 5-10 minutes.
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Antagonist Application: Switch the perfusion to aCSF containing the desired concentrations of this compound (e.g., 10 µM) and D-AP5 (e.g., 50 µM).
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Recording During Blockade: Continue to evoke and record synaptic responses. The EPSC amplitude should decrease and eventually be abolished.
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Washout: Switch the perfusion back to the antagonist-free aCSF and record for 20-30 minutes to observe any recovery of the synaptic response.
Protocol for Investigating the Role of Ionotropic Glutamate Receptors in Excitotoxicity
This protocol outlines a method to assess the neuroprotective effects of this compound and AP5 against glutamate-induced excitotoxicity in neuronal cultures.
Materials:
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Primary neuronal cultures or human iPSC-derived neurons
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Culture medium (e.g., BrainPhys)
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Glutamic acid solution
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This compound and D-AP5 stock solutions
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Lactate dehydrogenase (LDH) assay kit for measuring cell death
Methodology:
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Cell Culture: Plate neurons at an appropriate density and culture until mature (e.g., 14 days in vitro).
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Pre-treatment with Antagonists: Thirty minutes prior to glutamate exposure, replace the culture medium with fresh medium containing this compound (e.g., 20 µM) and AP5 (e.g., 500 µM). A control group should receive medium without the antagonists.
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Glutamate-Induced Excitotoxicity: Add glutamic acid to the culture medium at various concentrations (e.g., a serial dilution starting from 4 mM).
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Incubation: Incubate the cells for 48-54 hours.
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Assessment of Cell Viability: Collect the culture supernatant and measure the amount of LDH released from damaged cells, following the manufacturer's instructions for the LDH assay kit.
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Data Analysis: Compare the levels of LDH release between cultures treated with glutamate alone and those pre-treated with this compound and AP5 to determine the extent of neuroprotection.
Conclusion
The combined use of this compound and AP5 is an indispensable tool for dissecting the complex roles of glutamatergic signaling in the nervous system. By effectively silencing ionotropic glutamate receptors, these antagonists allow for the precise investigation of synaptic function, plasticity, and pathology. The protocols and data provided herein serve as a comprehensive resource for researchers employing these powerful pharmacological agents.
References
Troubleshooting & Optimization
DNQX Technical Support Center: Troubleshooting Solubility Issues
Welcome to the DNQX Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound (6,7-dinitroquinoxaline-2,3-dione). Here you will find troubleshooting guides and frequently asked questions to ensure the successful preparation and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective competitive antagonist of AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors.[1] It is a valuable tool in neuroscience research to study excitatory neurotransmission. However, this compound is a hydrophobic molecule with limited solubility in aqueous solutions, which can lead to precipitation and inaccurate experimental results.
Q2: What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[2] The most commonly used solvents for preparing this compound stock solutions are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] For experiments requiring an aqueous solution, a water-soluble disodium salt of this compound is also available.[3][4]
Q3: My this compound solution precipitated after adding it to my cell culture medium. What went wrong?
This is a common issue known as "solvent shock." It occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium. This sudden change in the solvent environment can cause the compound to crash out of solution. To avoid this, it is crucial to add the stock solution to the pre-warmed medium slowly and with constant, gentle agitation.
Q4: I see a precipitate in my cell culture. How can I be sure it's the this compound?
Turbidity or precipitation in cell culture can arise from several sources, including the drug, microbial contamination, or precipitation of media components. Examine the culture under a microscope. Crystalline precipitates are likely the drug. If you observe budding or movement, it may be microbial contamination. A cloudy medium without a pH change could indicate precipitated salts or proteins, especially after freeze-thaw cycles.
Q5: Is there a more water-soluble alternative to this compound?
Yes, the disodium salt of this compound is a more water-soluble form of the compound and is a good alternative for experiments where organic solvents are not desirable.
Troubleshooting Guides
Problem: Precipitate forms in the this compound stock solution.
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Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
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Solution:
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Refer to the solubility data table below to ensure you are not exceeding the maximum concentration for the solvent.
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If using DMSO, ensure it is fresh and not hygroscopic, as absorbed water can reduce solubility.
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Gently warm the solution to 37°C to aid dissolution.
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If precipitation persists, consider preparing a less concentrated stock solution.
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Problem: Precipitate forms immediately upon adding this compound stock to the culture medium.
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Possible Cause: "Solvent shock" due to rapid dilution.
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Solution:
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Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
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Add the stock solution dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion.
-
Consider preparing an intermediate dilution of the this compound stock in a small volume of serum-free medium before adding it to the final volume of complete medium.
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Problem: Precipitate forms over time in the final working solution.
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Possible Cause: The final concentration of this compound in the aqueous medium is too high, or the medium components are interacting with the compound.
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Solution:
-
Decrease the final concentration of this compound in your experiment if possible.
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Prepare fresh working solutions immediately before use. It is not recommended to store aqueous solutions of this compound for more than one day.
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Ensure the pH of your final solution is stable, as pH changes can affect the solubility of compounds.
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Data Presentation
Table 1: Solubility of this compound and its Disodium Salt in Various Solvents
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| This compound | DMSO | ≥ 35 | 138.81 | |
| This compound | DMSO | 50 | 198.3 | |
| This compound | DMSO | 25.21 | 100 | |
| This compound | DMSO | 5 | ~19.8 | |
| This compound | DMF | 12 | ~47.6 | |
| This compound | Water | < 0.1 (insoluble) | - | |
| This compound Disodium Salt | Water | 31.4 | 100 |
Note: The molecular weight of this compound is approximately 252.14 g/mol , and the molecular weight of this compound disodium salt is approximately 296.1 g/mol . Batch-specific molecular weights may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
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Calibrated pipette
Procedure:
-
Weighing: Carefully weigh out the required amount of this compound powder. For a 10 mM solution, you will need 2.52 mg of this compound for every 1 mL of DMSO.
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Dissolving: Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.
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Mixing: Vortex the solution gently until the this compound is completely dissolved. If necessary, warm the solution briefly at 37°C.
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Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are stable for at least one year at -20°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) complete cell culture medium
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Sterile conical tube
Procedure:
-
Calculation: Determine the volume of the 10 mM this compound stock solution needed. To prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.1%.
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Dilution (Crucial Step):
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Add the 10 µL of the this compound stock solution dropwise to the 10 mL of pre-warmed medium while gently swirling the conical tube.
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Do not add the medium to the DMSO stock solution.
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-
Mixing: Once the stock solution is added, cap the tube and invert it several times to ensure the solution is thoroughly mixed.
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Inspection: Visually inspect the medium for any signs of precipitation. The solution should remain clear.
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Application: Use the freshly prepared working solution immediately for your experiments.
Visualizations
References
Technical Support Center: DNQX-Induced Neurotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with DNQX-induced neurotoxicity experiments in cell culture.
I. Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound (6,7-dinitroquinoxaline-2,3-dione) is a competitive antagonist of AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors.[1] It is widely used in neurophysiology research to block excitatory synaptic transmission.
2. Is this compound neurotoxic in cell culture?
Yes, studies have shown that this compound can induce dose-dependent neurotoxicity in primary neuronal cultures, such as those derived from the rat hippocampus.[1][2] This toxic effect appears to be specific to neurons, as glial cells are generally unaffected.[1][2]
3. Is this compound neurotoxicity always mediated by AMPA receptor antagonism?
Intriguingly, evidence suggests that this compound-induced neurotoxicity may occur through a mechanism independent of ionotropic glutamate receptors. This is supported by findings that other AMPA receptor antagonists do not consistently replicate this compound's toxic effects, and AMPA receptor agonists do not reverse them.
4. What are the potential off-target effects of this compound?
Besides its primary action on AMPA/kainate receptors, this compound has been reported to have other effects, including acting as a weak partial agonist at AMPA and kainate receptors under certain conditions and potentially antagonizing the glycine site of the NMDA receptor. It also exhibits pro-oxidant activity.
5. How should I prepare and store this compound solutions?
This compound is sparingly soluble in water but soluble in DMSO. The water-soluble salt, this compound disodium, is also available and can be dissolved in water up to 100 mM. For stock solutions in DMSO, it is recommended to prepare aliquots and store them at -20°C for up to one year or -80°C for up to two years to avoid repeated freeze-thaw cycles.
II. Troubleshooting Guides
This section addresses common problems encountered during this compound-induced neurotoxicity experiments.
Problem 1: High variability in cell viability assays.
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Possible Cause 1: Inconsistent this compound concentration.
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Solution: Ensure accurate and consistent preparation of this compound stock and working solutions. Use a freshly prepared working solution for each experiment to avoid degradation.
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Possible Cause 2: Uneven cell plating.
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Solution: Ensure a homogenous single-cell suspension before plating. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution of cells.
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Possible Cause 3: Edge effects in multi-well plates.
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Solution: To minimize evaporation from the outer wells, which can concentrate media components and affect cell health, fill the outer wells with sterile PBS or media without cells.
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Problem 2: No observable neurotoxicity at expected concentrations.
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Possible Cause 1: Insufficient incubation time.
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Solution: this compound-induced neurotoxicity can be time-dependent. A 46-hour treatment has been shown to induce dose-dependent neurotoxicity in rat hippocampal neurons. Consider extending the incubation period.
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Possible Cause 2: Cell type resistance.
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Solution: Different neuronal cell types may have varying sensitivities to this compound. The neurotoxic effect has been observed in rat hippocampal neurons. If using a different cell type, a dose-response experiment with a wide range of concentrations is recommended.
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Possible Cause 3: this compound degradation.
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Solution: Ensure proper storage of this compound stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
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Problem 3: Unexpected neuroprotective effects of this compound.
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Possible Cause 1: Antagonism of excitotoxicity.
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Solution: In models where neurotoxicity is induced by excessive glutamate or other AMPA/kainate receptor agonists, this compound will act as a neuroprotectant by blocking these receptors. Clarify the specific experimental model and the expected role of this compound.
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Possible Cause 2: Off-target effects.
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Solution: this compound can interact with the glycine site of the NMDA receptor, which could be neuroprotective in certain contexts of NMDA receptor-mediated excitotoxicity.
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III. Data Presentation
Table 1: this compound Concentrations for Inducing Neurotoxicity
| Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Rat Hippocampal Neurons | Dose-dependent | 46 hours | Neurotoxicity | |
| Rat Thalamic Reticular Nucleus (TRN) Neurons | 20 µM | Not Specified | Depolarization | |
| Cortical Cultures | Not Specified | Not Specified | Neuroprotection against NMDA and kainate toxicity |
Table 2: IC50 Values for this compound
| Receptor | IC50 Value | Reference |
| AMPA Receptor | 0.5 µM | |
| Kainate Receptor | 0.1 µM - 2 µM | |
| NMDA Receptor | 40 µM |
IV. Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted for assessing this compound-induced neurotoxicity in primary neuronal cultures.
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Materials:
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Primary neuronal cell culture
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96-well culture plates
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This compound stock solution (in DMSO)
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Culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
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Plate reader
-
-
Procedure:
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Seed primary neurons in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and culture for the desired duration.
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Treat cells with various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the this compound-treated wells).
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Incubate for the desired treatment period (e.g., 46 hours).
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Add 10 µL of MTT solution to each well.
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Incubate the plate at 37°C for 4 hours.
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Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
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Incubate at 37°C for 4 hours.
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Measure the absorbance at 570 nm using a plate reader.
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2. LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
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Materials:
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Primary neuronal cell culture
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96-well culture plates
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This compound stock solution (in DMSO)
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Culture medium
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LDH cytotoxicity assay kit
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Plate reader
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Procedure:
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Seed primary neurons in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
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Include controls: spontaneous LDH release (no treatment), maximum LDH release (cells lysed with kit-provided lysis buffer), and a vehicle control.
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Treat cells with various concentrations of this compound.
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Incubate for the desired treatment period.
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Centrifuge the plate at 250 x g for 10 minutes (optional, for adherent cells).
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Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
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Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
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Incubate at room temperature for up to 30 minutes, protected from light.
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Measure the absorbance at 490 nm using a plate reader.
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3. Caspase-3 Assay for Apoptosis
This fluorometric assay detects the activity of caspase-3, a key executioner caspase in apoptosis.
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Materials:
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Primary neuronal cell culture
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Culture plates
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This compound stock solution (in DMSO)
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Culture medium
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Fluorometric caspase-3 assay kit (containing a substrate like Ac-DEVD-AMC)
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Cell lysis buffer
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Fluorometric plate reader
-
-
Procedure:
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Plate and treat cells with this compound as described in the previous protocols.
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Following treatment, collect the cells and lyse them using the provided cell lysis buffer.
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Incubate the cell lysate on ice for 10 minutes.
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Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.
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Transfer the supernatant to a new plate.
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Add the caspase-3 substrate solution to each well.
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Incubate at 37°C for 1-2 hours.
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Measure the fluorescence with an excitation wavelength of ~360-400 nm and an emission wavelength of ~460-505 nm.
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V. Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing this compound-induced neurotoxicity.
Caption: Postulated signaling pathway for this compound-induced neurotoxicity.
References
Optimizing DNQX Concentration: A Technical Support Guide to Avoiding Non-specific Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of DNQX (6,7-dinitroquinoxaline-2,3-dione), a competitive AMPA/kainate receptor antagonist. The following information addresses common challenges and questions regarding this compound concentration to help ensure specific and reliable experimental outcomes while minimizing non-specific effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a well-established competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors. By binding to these receptors, this compound blocks the excitatory signaling of the neurotransmitter glutamate. It is commonly used in neuroscience research to inhibit excitatory postsynaptic currents (EPSCs).
Q2: What are the known non-specific effects of this compound?
At higher concentrations, this compound can exhibit several non-specific effects, including:
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Neurotoxicity: this compound can induce dose-dependent neurotoxicity in cultured neurons, a mechanism that appears to be independent of ionotropic glutamate receptors. This toxic effect is specific to neurons and does not seem to affect glial cells.
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NMDA Receptor Glycine Site Antagonism: this compound can act as an antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, which can interfere with NMDA receptor-mediated signaling.
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Partial Agonism at AMPA Receptors: In the presence of transmembrane AMPA receptor regulatory proteins (TARPs), this compound can act as a partial agonist, causing depolarization of certain neurons.
Q3: What is a typical working concentration for this compound to specifically block AMPA/kainate receptors?
A concentration of 10 µM is commonly used to effectively block both spontaneous and evoked EPSCs mediated by AMPA/kainate receptors. However, the optimal concentration can vary depending on the experimental system and the specific research question. It is always recommended to perform a dose-response curve to determine the lowest effective concentration with the highest specificity for your model.
Q4: How can I be sure that the effects I am observing are due to AMPA/kainate receptor antagonism and not non-specific effects?
To ensure specificity, it is crucial to include proper controls in your experiments. This can include:
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Using a structurally different AMPA/kainate receptor antagonist to see if it replicates the effects of this compound.
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Attempting to rescue the effect by adding an AMPA/kainate receptor agonist.
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Performing experiments in the presence of an NMDA receptor glycine site agonist (like D-serine) to rule out off-target effects at the NMDA receptor.
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Conducting cell viability assays to ensure that the observed effects are not due to cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background noise or inconsistent electrophysiological recordings. | 1. This compound precipitation in the recording solution. 2. Non-specific effects at the concentration used. | 1. Ensure complete solubilization of this compound. A water-soluble disodium salt of this compound is available and may be easier to work with. Prepare fresh solutions for each experiment. 2. Perform a concentration-response curve to find the minimal effective concentration. |
| Unexpected neuronal depolarization upon this compound application. | Partial agonism of this compound at AMPA receptors, potentially due to the presence of TARP subunits. | 1. Test a lower concentration of this compound. 2. Use a different AMPA receptor antagonist that does not exhibit TARP-dependent partial agonism. |
| Observed effects are not reversible upon washout. | This could be indicative of neurotoxicity rather than specific receptor antagonism. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) at the working concentration of this compound. 2. Reduce the incubation time and/or concentration of this compound. |
| Results are inconsistent with other AMPA/kainate antagonists. | The observed effect may be a non-specific action of this compound. | 1. Investigate potential off-target effects at the NMDA receptor glycine site. Co-apply a glycine site agonist to see if it reverses the effect. 2. Consider the possibility of an AMPA receptor-independent mechanism. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound for its primary targets and a key off-target.
| Target | IC50 (µM) | Reference |
| AMPA Receptor | 0.5 | |
| Kainate Receptor | 2 | |
| NMDA Receptor (glycine site) | 40 |
Note: These values are indicative and can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using Electrophysiology
Objective: To identify the minimum concentration of this compound required to block AMPA/kainate receptor-mediated currents without affecting other neuronal properties.
Methodology:
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Preparation: Prepare whole-cell patch-clamp recordings from the neurons of interest.
-
Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) evoked by stimulating presynaptic afferents.
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This compound Application: Perfuse the recording chamber with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 20, 50 µM).
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EPSC Measurement: At each concentration, record the amplitude of the evoked EPSCs.
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Data Analysis: Plot the percentage of EPSC inhibition as a function of this compound concentration to determine the IC50.
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Washout: After identifying the blocking concentration, wash out the this compound to confirm the reversibility of the effect.
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Control for NMDA Receptor Effects: To test for specificity, apply this compound in the presence of an NMDA receptor antagonist (e.g., AP5) to isolate AMPA/kainate receptor currents. To test for effects at the glycine site, apply this compound in the presence of a saturating concentration of D-serine.
Protocol 2: Assessing this compound-induced Neurotoxicity using an MTT Assay
Objective: To evaluate the cytotoxic effects of a range of this compound concentrations on cultured neurons.
Methodology:
-
Cell Plating: Plate neurons in a 96-well plate at a suitable density.
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This compound Treatment: After allowing the cells to adhere and stabilize, treat the cells with a range of this compound concentrations (e.g., 1, 10, 25, 50, 100 µM) for the desired duration (e.g., 24, 48 hours). Include a vehicle-only control.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against this compound concentration to determine the concentration at which toxicity occurs.
Visualizations
Caption: On-target antagonism of AMPA/kainate receptors by this compound.
Caption: Off-target effects of this compound at higher concentrations.
Caption: Workflow for optimizing this compound concentration.
DNQX Stability in Aqueous Solution: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing DNQX (6,7-dinitroquinoxaline-2,3-dione), ensuring its stability and proper handling in aqueous solutions is paramount for reproducible and accurate experimental outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between this compound and this compound disodium salt?
A1: The primary difference lies in their solubility. This compound base is poorly soluble in water and requires an organic solvent like DMSO for creating stock solutions.[1][2] In contrast, this compound disodium salt is readily soluble in water, offering a convenient alternative for experiments where DMSO might be undesirable.[3]
Q2: How should I prepare and store stock solutions of this compound and its disodium salt?
A2: Proper preparation and storage are critical for maintaining the integrity of this compound. It is highly recommended to prepare fresh aqueous working solutions for each experiment. For stock solutions, follow the guidelines below.
Q3: For how long are this compound stock solutions stable?
A3: The stability of this compound stock solutions depends on the solvent and storage temperature. While powdered this compound is stable for years when stored correctly, solutions are less stable. Refer to the table below for detailed storage recommendations.
Q4: Why is it recommended to prepare aqueous working solutions of this compound fresh on the day of the experiment?
A4: this compound is a redox-active compound with pro-oxidant properties.[4] This inherent reactivity can lead to its degradation in aqueous environments, especially under physiological conditions (neutral pH, presence of various ions). To ensure consistent results and minimize variability from potential degradation, fresh preparation of working solutions is a critical best practice.
Q5: Can I use a buffer other than my experimental buffer to dissolve this compound disodium salt?
A5: It is advisable to dissolve this compound disodium salt directly in your final experimental buffer. The pH and composition of the buffer can influence the stability of pharmaceutical compounds. Using a different buffer for initial dissolution and then diluting it could lead to pH shifts or precipitation, affecting the final concentration and stability of the drug.
Data Summary Tables
Table 1: Solubility of this compound and this compound Disodium Salt
| Compound | Solvent | Maximum Concentration |
| This compound | DMSO | ≥ 35 mg/mL (≥ 138.81 mM) |
| Water | < 0.1 mg/mL (Insoluble) | |
| This compound Disodium Salt | Water | Soluble to 100 mM |
Data sourced from multiple suppliers.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| This compound (Powder) | -20°C | ≥ 3 years |
| This compound in DMSO (Stock) | -80°C | Up to 2 years |
| -20°C | 1 month to 1 year (recommend shorter duration) | |
| This compound Disodium Salt (Powder) | Room Temperature (desiccated) | Up to 12 months |
| Aqueous Working Solutions | N/A | Prepare fresh for each experiment |
Data compiled from supplier recommendations.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
This compound Stock Solution (in DMSO):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, high-quality DMSO to achieve the desired concentration (e.g., 50 mM).
-
Vortex or sonicate briefly until fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).
-
-
Aqueous Working Solution (from DMSO stock):
-
On the day of the experiment, thaw a single aliquot of the this compound/DMSO stock solution.
-
Dilute the stock solution into your aqueous experimental buffer (e.g., physiological saline, artificial cerebrospinal fluid) to the final desired concentration.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.1%).
-
Mix thoroughly and use immediately.
-
Protocol 2: Preparation of this compound Disodium Salt Aqueous Solution
-
This compound Disodium Salt Solution:
-
Weigh the required amount of this compound disodium salt powder.
-
Add the desired volume of your aqueous experimental buffer directly to the powder to achieve the final working concentration.
-
Vortex gently until the solid is completely dissolved.
-
Use the freshly prepared solution for your experiment on the same day. Do not store aqueous solutions for later use.
-
Protocol 3: Conceptual Workflow for Assessing this compound Stability via HPLC
-
Solution Preparation: Prepare a solution of this compound in the aqueous buffer of interest at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, pH, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it using the same HPLC method.
-
Data Analysis:
-
Monitor the peak area of the this compound parent compound over time.
-
A decrease in the peak area indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point to determine its stability under the tested conditions.
-
Troubleshooting Guides
Issue 1: Inconsistent or Diminishing Effects of this compound in Experiments
This could be due to the degradation of this compound in your working solution.
Caption: Troubleshooting workflow for inconsistent this compound effects.
Issue 2: Unexpected Cytotoxicity Observed in Cell-Based Assays
While this compound is an AMPA receptor antagonist, it can also induce cytotoxicity through mechanisms independent of its receptor-blocking activity, likely via oxidative stress.
-
Possible Cause 1: High Concentration. The cytotoxic effects of this compound are dose-dependent. Ensure you are using the lowest effective concentration for AMPA receptor antagonism in your specific system.
-
Possible Cause 2: Pro-oxidant Effect. this compound can undergo redox cycling, leading to the production of reactive oxygen species and subsequent oxidative stress on cells. This is an inherent property of the molecule.
-
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a dose-response curve to find the optimal concentration that blocks AMPA receptors without causing significant cell death.
-
Include Proper Controls: Use a negative control (vehicle alone) and a positive control for cytotoxicity if applicable.
-
Consider Antioxidants: In some research contexts, co-application with antioxidants has been shown to mitigate the cytotoxic effects of this compound. However, this could interfere with your experimental question.
-
Limit Exposure Time: Reduce the duration of cell exposure to this compound to the minimum time required to achieve the desired pharmacological effect.
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Use this compound Disodium Salt: While it shares the same active molecule, using the water-soluble salt eliminates DMSO as a potential confounding factor for cytotoxicity.
-
Visual Summaries
Caption: Decision workflow for preparing this compound solutions.
Caption: Factors influencing the stability of this compound in aqueous solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. Redox properties and prooxidant cytotoxicity of a neuroleptic agent 6,7-dinitrodihydroquinoxaline-2,3-dione (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DNQX Experiments in Hippocampal Slices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the AMPA/kainate receptor antagonist DNQX in hippocampal slice preparations. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate your experiments successfully.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Question 1: Why am I not seeing a complete blockade of the synaptic response after applying this compound?
Answer: An incomplete blockade of the synaptic response can arise from several factors:
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Suboptimal this compound Concentration: The concentration of this compound may be too low to fully antagonize all AMPA/kainate receptors. A typical concentration for achieving a complete block of excitatory postsynaptic currents (EPSCs) is 10 μM.[1] However, the optimal concentration can vary depending on the specific preparation and experimental conditions. Consider performing a concentration-response curve to determine the most effective concentration for your setup.
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Presence of NMDA Receptor-Mediated Currents: this compound is selective for AMPA and kainate receptors and will not block NMDA receptor-mediated currents.[2][3] To isolate AMPA/kainate receptor-mediated responses, it is common practice to include an NMDA receptor antagonist, such as APV (2-amino-5-phosphonovaleric acid), in your recording solution.
-
Issues with Drug Perfusion: Ensure that your perfusion system is functioning correctly and that the this compound-containing solution is reaching the slice at the intended concentration. Check for any leaks or blockages in the perfusion lines. The time it takes for the drug to reach its full effect is often dependent on the solution exchange rate in your chamber.[4]
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Degradation of this compound Stock Solution: Improperly stored this compound stock solutions can lose their potency. It is recommended to store stock solutions at -20°C or -80°C and to prepare fresh dilutions for each experiment.[5]
Question 2: My synaptic responses are slow to recover after washing out this compound. What can I do?
Answer: Slow washout is a known characteristic of this compound. Here are some points to consider:
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Prolonged Washout Period: Due to its binding kinetics, this compound may require a longer washout period compared to other antagonists. Ensure you are perfusing with this compound-free ACSF for a sufficient amount of time.
-
Perfusion System Efficiency: The efficiency of your perfusion system plays a significant role in the speed of washout. A higher flow rate can help to clear the drug from the slice more quickly.
-
Slice Health: The health of the hippocampal slice can influence drug washout. Ensure your slices are healthy and viable throughout the experiment.
Question 3: I am observing unexpected excitatory or neurotoxic effects with this compound. What could be the cause?
Answer: While this compound is an antagonist, under certain conditions, it can exhibit unexpected effects:
-
Partial Agonism: In the presence of transmembrane AMPA receptor regulatory proteins (TARPs), this compound can act as a partial agonist at AMPA receptors. This is more commonly observed in specific neuronal populations.
-
Neurotoxicity: At high concentrations and with prolonged exposure, this compound has been reported to induce dose-dependent neurotoxicity in cultured hippocampal neurons. This effect may be independent of ionotropic glutamate receptors. It is advisable to use the lowest effective concentration and limit the duration of exposure.
-
Off-Target Effects on NMDA Receptors: At higher concentrations (in the micromolar range), this compound can act as an antagonist at the glycine binding site of the NMDA receptor. This can lead to a reduction in NMDA receptor-mediated currents, which might be misinterpreted if not accounted for.
Question 4: How should I prepare and store my this compound stock solution to ensure its stability and effectiveness?
Answer: Proper preparation and storage of this compound are critical for reproducible results.
-
Solubility: this compound is poorly soluble in water but is soluble in DMSO. For aqueous solutions, it is recommended to use the water-soluble disodium salt of this compound.
-
Stock Solution Preparation:
-
For the standard form of this compound, dissolve it in high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 10-50 mM).
-
For the disodium salt, dissolve it in water to a desired concentration (e.g., 100 mM).
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions are generally stable for several months when stored correctly.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your artificial cerebrospinal fluid (ACSF).
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound
| Receptor Subtype | IC₅₀ Value | Reference |
| AMPA Receptor | 0.5 µM | |
| Kainate Receptor | 2 µM | |
| NMDA Receptor | 40 µM |
Table 2: Recommended Working Concentrations
| Application | Recommended Concentration | Notes |
| Blockade of EPSCs | 10 µM | Sufficient for complete blockade of AMPA/kainate-mediated EPSCs. |
| Isolating NMDA currents | 10-20 µM | Use in combination with low Mg²⁺ ACSF and a glycine co-agonist. |
| In vivo studies | 5-10 mg/kg (i.p.) | Dosages can vary significantly based on the animal model and research question. |
Experimental Protocols
This section provides a detailed methodology for a typical electrophysiology experiment using this compound in acute hippocampal slices.
Protocol 1: Preparation of Acute Hippocampal Slices
-
Anesthetize the animal (e.g., mouse or rat) following approved institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution.
-
Slicing Solution (example): 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 0.5 mM CaCl₂, 7 mM MgCl₂, 10 mM glucose, 210 mM sucrose.
-
-
Cut the brain into 300-400 µm thick coronal or sagittal slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated artificial cerebrospinal fluid (ACSF) at 32-34°C for at least 30 minutes to recover.
-
ACSF (example): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose.
-
-
After the recovery period, maintain the slices at room temperature in oxygenated ACSF until they are transferred to the recording chamber.
Protocol 2: Whole-Cell Patch-Clamp Recording and this compound Application
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.
-
Visualize neurons in the desired hippocampal region (e.g., CA1 pyramidal cells) using a microscope with DIC optics.
-
Obtain a whole-cell patch-clamp recording from a target neuron using a borosilicate glass pipette filled with an appropriate internal solution.
-
Record baseline synaptic activity by stimulating afferent fibers (e.g., Schaffer collaterals) with a stimulating electrode.
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To block AMPA/kainate receptor-mediated currents, switch the perfusion to ACSF containing the desired concentration of this compound (e.g., 10 µM).
-
Allow sufficient time for the drug to perfuse and reach a steady-state effect, which is typically observed as a reduction or complete blockade of the synaptic response.
-
To wash out the drug, switch the perfusion back to the control ACSF.
Visualizations
The following diagrams illustrate key concepts related to this compound experiments.
Caption: Signaling pathway of glutamatergic transmission and this compound antagonism.
Caption: General experimental workflow for this compound application in hippocampal slices.
Caption: A logical workflow for troubleshooting incomplete blockade by this compound.
References
Technical Support Center: Troubleshooting DNQX Efficacy in AMPA Receptor Blockade
Welcome to the technical support center for researchers utilizing DNQX as an AMPA receptor antagonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring the effective and accurate use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound (6,7-dinitroquinoxaline-2,3-dione) is a competitive antagonist that selectively targets AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors (iGluRs).[1] It functions by binding to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation.
Q2: At what concentration should I be using this compound?
The effective concentration of this compound can vary depending on the experimental preparation. However, a concentration of 10 µM is commonly used and has been shown to completely block both spontaneous and evoked excitatory postsynaptic currents (EPSCs).[2] In some systems, concentrations as low as 1 µM have also proven effective.[2]
Q3: My this compound is not dissolving properly. What should I do?
Standard this compound is soluble in DMSO, typically up to 100 mM.[2] It is poorly soluble in water. For aqueous-based buffers, it is recommended to use the water-soluble this compound disodium salt, which can be dissolved in water up to 100 mM. If you are using standard this compound, ensure you are dissolving it in fresh, high-quality DMSO. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Q4: How should I store my this compound stock solution?
For long-term storage, it is recommended to store this compound powder at -20°C for up to 3 years. Once dissolved in a solvent, stock solutions should be stored at -20°C for up to one month or at -80°C for up to two years to ensure stability. It is advisable to prepare and use solutions on the same day if possible.
Troubleshooting Guide: Ineffective AMPA Receptor Blockade by this compound
If you are observing a lack of effective AMPA receptor blockade with this compound, consider the following potential issues and troubleshooting steps.
Issue 1: Suboptimal this compound Concentration or Potency
An insufficient concentration of this compound at the receptor site is a primary reason for incomplete blockade.
Troubleshooting Steps:
-
Verify Concentration: Double-check your dilution calculations to ensure the final concentration in your experimental medium is within the effective range (typically 1-20 µM).
-
Increase Concentration: If you are using a lower concentration, consider performing a dose-response curve to determine the optimal concentration for your specific cell type or tissue preparation.
-
Assess Compound Integrity: Ensure your this compound stock has not degraded. If it is old or has been stored improperly, it may have lost potency.
Quantitative Data: this compound IC50 Values
| Receptor Subtype | IC50 Value (µM) |
| AMPA Receptors | 0.5 |
| Kainate Receptors | 0.1 - 2 |
| NMDA Receptors | 40 |
Issue 2: Experimental Conditions and Reagent Preparation
The preparation of this compound and the overall experimental conditions can significantly impact its efficacy.
Troubleshooting Steps:
-
Solvent Choice: For physiological buffers, use the water-soluble this compound disodium salt to avoid precipitation. If using standard this compound, ensure the final DMSO concentration in your experimental medium is low and does not have off-target effects.
-
Fresh Preparation: Prepare fresh working solutions of this compound for each experiment to avoid degradation.
-
pH of Solution: The binding of some quinoxalinediones can be pH-sensitive. Ensure the pH of your experimental buffer is stable and within the physiological range.
Issue 3: Intrinsic Properties of the Neuronal Preparation
The specific characteristics of the neurons or tissue being studied can influence the effectiveness of this compound.
Troubleshooting Steps:
-
AMPA Receptor Subunit Composition: The subunit composition of AMPA receptors (e.g., the presence of different GluA subunits) can vary between neuronal populations and developmental stages, potentially altering antagonist affinity. Consider the specific receptor subtypes expressed in your system.
-
Presence of Transmembrane AMPA Receptor Regulatory Proteins (TARPs): In some neuronal populations, such as those in the thalamic reticular nucleus, this compound can act as a partial agonist in the presence of TARPs. This can lead to unexpected depolarization instead of blockade.
-
Endogenous Agonist Levels: In preparations with very high concentrations of glutamate, a competitive antagonist like this compound may be less effective. Consider experimental modifications to reduce endogenous glutamate levels if possible.
Issue 4: Off-Target or Unexpected Effects
This compound can exhibit effects beyond AMPA receptor antagonism.
Troubleshooting Steps:
-
Neurotoxicity: At higher concentrations or with prolonged exposure, this compound can induce neurotoxicity through a mechanism that may be independent of ionotropic glutamate receptors. If you observe signs of cell death, consider reducing the this compound concentration or the duration of application.
-
NMDA Receptor Glycine Site Antagonism: At higher concentrations, this compound and the related compound CNQX can act as antagonists at the glycine modulatory site of the NMDA receptor. If your experimental results are confounded by NMDA receptor modulation, consider using a more selective AMPA receptor antagonist like NBQX.
Experimental Protocol: Validation of this compound Blockade using Whole-Cell Voltage Clamp
This protocol describes a method to validate the efficacy of this compound in blocking AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in neuronal cultures or brain slices.
Materials:
-
This compound or this compound disodium salt
-
Appropriate solvent (DMSO or water)
-
External recording solution (e.g., artificial cerebrospinal fluid - aCSF)
-
Internal patch pipette solution
-
Whole-cell voltage-clamp setup with appropriate electrodes and amplifier
-
Stimulating electrode
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water for the disodium salt). On the day of the experiment, dilute the stock solution in the external recording solution to the desired final concentration (e.g., 10 µM).
-
Establish a Stable Baseline Recording:
-
Obtain a whole-cell voltage-clamp recording from a neuron.
-
Hold the neuron at a negative membrane potential (e.g., -70 mV) to minimize the contribution of NMDA receptors.
-
Evoke EPSCs using a stimulating electrode placed in a relevant synaptic pathway.
-
Record a stable baseline of evoked EPSCs for at least 5-10 minutes.
-
-
Apply this compound:
-
Bath-apply the this compound-containing external solution to the preparation.
-
Continue to evoke and record EPSCs.
-
-
Observe and Quantify the Blockade:
-
The amplitude of the evoked EPSCs should decrease significantly in the presence of this compound.
-
Continue recording until the blocking effect reaches a steady state.
-
-
Washout:
-
Replace the this compound-containing solution with the control external solution to wash out the antagonist.
-
If the blockade is reversible, the EPSC amplitude should recover to baseline levels.
-
Visualizing Experimental Logic and Pathways
Diagram 1: Troubleshooting Logic for Ineffective this compound Blockade
Caption: Troubleshooting workflow for ineffective this compound blockade.
Diagram 2: AMPA Receptor Signaling and this compound Inhibition
Caption: this compound competitively inhibits AMPA receptor signaling.
References
Technical Support Center: DNQX in Artificial Cerebrospinal Fluid (aCSF)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AMPA/kainate receptor antagonist DNQX, focusing on minimizing its precipitation in artificial cerebrospinal fluid (aCSF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in neuroscience research?
A1: this compound (6,7-dinitroquinoxaline-2,3-dione) is a potent and selective competitive antagonist of AMPA and kainate receptors, which are types of ionotropic glutamate receptors.[1] In neuroscience, it is frequently used in electrophysiology experiments, such as patch-clamping, to block fast excitatory synaptic transmission mediated by these receptors. This allows researchers to isolate and study other synaptic components, like NMDA receptor-mediated currents.
Q2: I'm observing precipitation when I add this compound to my aCSF. Why is this happening?
A2: The standard form of this compound is poorly soluble in aqueous solutions like aCSF. Precipitation typically occurs when a concentrated stock solution of this compound, usually prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aCSF. The abrupt change in solvent polarity reduces the solubility of this compound, causing it to come out of solution.
Q3: Is there a more water-soluble version of this compound available?
A3: Yes, this compound disodium salt is a more water-soluble alternative. This form is recommended if you need to prepare solutions with higher concentrations of the antagonist directly in aCSF or if you wish to avoid the use of organic solvents like DMSO in your experiments.
Q4: What is the recommended solvent for preparing a this compound stock solution?
A4: The most common solvent for preparing a concentrated stock solution of this compound is DMSO.[1] this compound is highly soluble in DMSO, allowing for the preparation of high-concentration stocks that can be stored for extended periods at -20°C or -80°C.
Q5: What is the maximum recommended final concentration of DMSO in my aCSF?
A5: While there is no absolute maximum, it is crucial to keep the final concentration of DMSO in your aCSF as low as possible, typically well below 0.1%. Higher concentrations of DMSO can have direct effects on neuronal activity and health. The final concentration will depend on the required working concentration of this compound and the concentration of your stock solution.
Troubleshooting Guide: Minimizing this compound Precipitation
Problem: My this compound solution is cloudy or contains visible precipitate after dilution in aCSF.
| Potential Cause | Troubleshooting Steps |
| High Final this compound Concentration | The desired working concentration of this compound may exceed its solubility limit in aCSF, even with a low DMSO concentration. |
| Solution: Consider using the more water-soluble this compound disodium salt. If you must use the standard this compound, try lowering the final concentration to the minimum required for your experiment. | |
| High Final DMSO Concentration | While this compound is soluble in DMSO, a high final concentration of the organic solvent in the aqueous aCSF can still lead to precipitation. |
| Solution: Prepare a higher concentration stock of this compound in DMSO so that a smaller volume is needed for dilution, thus lowering the final DMSO concentration in the aCSF. | |
| aCSF Composition and pH | The pH and ionic composition of your aCSF can influence the solubility of this compound. |
| Solution: Ensure your aCSF is properly buffered and the pH is stable, typically between 7.3 and 7.4. Prepare fresh aCSF for each experiment. | |
| Order of Reagent Addition | The method of dilution can significantly impact whether this compound precipitates. |
| Solution: Add the this compound stock solution to a smaller volume of aCSF first, mixing thoroughly, before adding it to the final volume. Continuous stirring or vortexing during dilution can also help. | |
| Temperature of aCSF | The temperature of the aCSF at the time of mixing can affect solubility. |
| Solution: Try warming the aCSF slightly (e.g., to 30-37°C) before adding the this compound stock. However, be mindful of the temperature stability of other aCSF components. |
Quantitative Data
Table 1: Solubility of this compound and its Disodium Salt
| Compound | Solvent | Maximum Concentration |
| This compound | DMSO | 50 mg/mL (~198.3 mM)[1] |
| This compound | Water | Insoluble |
| This compound Disodium Salt | Water | Soluble to 100 mM |
Table 2: Typical Experimental Concentrations
| Parameter | Typical Range | Notes |
| This compound Working Concentration | 10 - 20 µM | Effective for blocking AMPA/kainate receptors in most preparations. |
| This compound Stock Concentration (in DMSO) | 10 - 50 mM | Higher stock concentrations allow for smaller dilution volumes. |
| Final DMSO Concentration in aCSF | < 0.1% | Minimize to avoid off-target effects of the solvent. |
Experimental Protocols
Protocol 1: Preparation of a 20 µM this compound solution in aCSF from a 20 mM DMSO Stock
-
Prepare a 20 mM this compound Stock Solution:
-
Dissolve 5.04 mg of this compound (MW: 252.14 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) and store at -20°C.
-
-
Prepare the Final 20 µM this compound in aCSF:
-
Prepare your desired volume of aCSF (e.g., 100 mL) and ensure it is continuously bubbled with 95% O₂ / 5% CO₂ and at the correct pH and temperature.
-
For a 20 µM final concentration in 100 mL of aCSF, you will need to perform a 1:1000 dilution of your 20 mM stock.
-
Pipette 100 µL of your 20 mM this compound stock solution into the 100 mL of aCSF while the aCSF is being stirred.
-
This results in a final DMSO concentration of 0.1%. To achieve a lower final DMSO concentration, a more concentrated stock solution should be prepared.
-
Visualizations
Signaling Pathway of Glutamatergic Transmission and this compound Action
Caption: Glutamatergic signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preparing and Applying this compound in aCSF
Caption: Workflow for preparing and applying this compound in aCSF for experiments.
References
Technical Support Center: DNQX Interaction with the NMDA Receptor Glycine Site
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the interaction of 6,7-dinitroquinoxaline-2,3-dione (DNQX) with the N-methyl-D-aspartate (NMDA) receptor glycine site. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective antagonist for AMPA/kainate receptors, or does it also affect NMDA receptors?
A1: While this compound is widely recognized as a potent competitive antagonist of AMPA and kainate receptors, it also exhibits activity at the NMDA receptor.[1][2] This interaction is primarily at the strychnine-insensitive glycine co-agonist binding site on the GluN1 subunit.[3][4][5] Therefore, when using this compound to isolate non-NMDA receptor currents, its effects on NMDA receptors, particularly at higher concentrations, should be considered.
Q2: What is the nature of the interaction between this compound and the NMDA receptor glycine site?
A2: The interaction of this compound with the NMDA receptor glycine site is primarily competitive. This means that this compound directly competes with the co-agonist glycine (or D-serine) for binding to this site. The antagonistic effects of this compound on NMDA receptor-mediated responses can be overcome by increasing the concentration of glycine or D-serine in the experimental preparation.
Q3: What are the reported binding affinities and potencies of this compound at the NMDA receptor glycine site?
A3: Quantitative data for the interaction of this compound and the related compound CNQX with the NMDA receptor glycine site are summarized in the table below.
| Compound | Parameter | Value | Receptor/Assay Condition |
| This compound | IC₅₀ | 40 µM | NMDA receptors |
| This compound | IC₅₀ | 2.4 µM | [³H]glycine displacement |
| CNQX | IC₅₀ | 5.7 µM | [³H]glycine displacement |
| CNQX | Kᵢ | 96 µM | Non-competitive antagonism of NMDA-induced currents |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is.
Q4: Can the antagonism of NMDA receptors by this compound be reversed?
A4: Yes, the antagonism of NMDA receptor function by this compound can be reversed by increasing the concentration of the co-agonist glycine or D-serine. This is a key characteristic of its competitive interaction at the glycine binding site.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected levels of NMDA receptor inhibition with this compound.
-
Possible Cause 1: Glycine concentration in the extracellular medium.
-
Explanation: Since this compound acts as a competitive antagonist at the glycine site, the level of inhibition will be dependent on the concentration of glycine present. Variations in the glycine concentration in your buffers or cell culture media can lead to inconsistent results.
-
Solution: Carefully control and report the concentration of glycine in all experimental solutions. For experiments aiming to maximize this compound potency, use a low, defined concentration of glycine. To demonstrate the competitive nature of the antagonism, perform experiments with varying concentrations of glycine.
-
-
Possible Cause 2: Non-competitive effects at higher this compound concentrations.
-
Explanation: While the primary interaction is competitive, some studies with the related compound CNQX have suggested a non-competitive component to the antagonism of NMDA receptor-mediated currents, which could not be fully reversed by high concentrations of glycine. It is possible that this compound exhibits similar properties at higher concentrations.
-
Solution: Use the lowest effective concentration of this compound to achieve the desired level of AMPA/kainate receptor antagonism while minimizing potential off-target or non-competitive effects on the NMDA receptor. If high concentrations are necessary, be aware of this potential for incomplete reversal by glycine.
-
Issue 2: Observing unexpected excitatory effects of this compound.
-
Possible Cause: Partial agonism at AMPA receptors in the presence of TARPs.
-
Explanation: Transmembrane AMPA receptor regulatory proteins (TARPs) are auxiliary subunits that can modulate the function of AMPA receptors. In the presence of certain TARPs, this compound and the related compound CNQX can act as partial agonists, causing a small depolarization or inward current. This effect is cell-type dependent and relies on the specific TARPs expressed.
-
Solution: Be aware of the potential for partial agonism, especially when working with neuronal populations known to express TARPs. To confirm if this is occurring, you can use a structurally different AMPA receptor antagonist, such as NBQX, which does not exhibit this partial agonist activity in the presence of TARPs. Additionally, the non-competitive AMPA receptor antagonist GYKI 52466 can be used to block the excitatory effects of this compound.
-
Issue 3: Difficulty in isolating NMDA receptor-mediated currents using this compound.
-
Possible Cause: Incomplete blockade of AMPA/kainate receptors or significant inhibition of NMDA receptors.
-
Explanation: Achieving a concentration of this compound that completely blocks AMPA and kainate receptors without significantly affecting NMDA receptors can be challenging due to the overlapping concentration ranges of its activity.
-
Solution: Perform a careful dose-response curve for this compound on AMPA/kainate and NMDA receptor-mediated currents in your specific experimental system to determine the optimal concentration range. Consider using a combination of antagonists. For example, use a lower concentration of this compound to primarily target AMPA/kainate receptors in combination with a selective NMDA receptor antagonist acting at a different site (e.g., an antagonist for the glutamate binding site like AP5) if you wish to completely block all ionotropic glutamate receptor activity.
-
Experimental Protocols & Methodologies
1. Radioligand Binding Assay: [³H]glycine Displacement
This protocol is a generalized method for determining the affinity of this compound for the strychnine-insensitive glycine binding site on the NMDA receptor by measuring the displacement of a radiolabeled ligand, [³H]glycine.
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in the binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the prepared membranes to each well.
-
For determining total binding, add a known concentration of [³H]glycine.
-
For determining non-specific binding, add [³H]glycine along with a high concentration of unlabeled glycine.
-
For the competition assay, add [³H]glycine and varying concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use a non-linear regression analysis to determine the IC₅₀ value.
-
2. Electrophysiology: Whole-Cell Voltage-Clamp Recordings
This protocol outlines a general approach to characterize the antagonistic effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.
-
Preparation:
-
Prepare cultured neurons or acute brain slices containing the neurons of interest.
-
Use a recording chamber continuously perfused with an external solution (e.g., artificial cerebrospinal fluid).
-
Pull patch pipettes from borosilicate glass and fill with an appropriate internal solution.
-
-
Recording:
-
Establish a whole-cell recording configuration on a target neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV or -70 mV.
-
To isolate NMDA receptor currents, the external solution should be nominally magnesium-free and contain antagonists for AMPA/kainate receptors (if not using this compound for this purpose) and GABAergic receptors.
-
Apply a known concentration of NMDA and glycine to evoke a baseline inward current.
-
After establishing a stable baseline, co-apply this compound with NMDA and glycine to measure the extent of inhibition.
-
To test for the competitive nature of the antagonism, increase the concentration of glycine in the presence of this compound and observe the reversal of inhibition.
-
-
Data Analysis:
-
Measure the peak or steady-state amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of this compound.
-
Construct a concentration-response curve for this compound to determine its IC₅₀.
-
To further characterize the competitive interaction, a Schild plot analysis can be performed by measuring the dose-response curves for glycine in the presence of different fixed concentrations of this compound.
-
Visualizations
Caption: this compound competitively antagonizes the glycine binding site on the NMDA receptor.
Caption: Workflow for characterizing this compound interaction at the NMDA receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative physiological characterization of a quinoxalinedione non- NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Best practices for storing and handling DNQX
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling DNQX, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (6,7-dinitroquinoxaline-2,3-dione) is a selective and competitive antagonist of non-NMDA ionotropic glutamate receptors, specifically targeting AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[1][2][3] By blocking these receptors, this compound inhibits excitatory synaptic transmission in the central nervous system.[3]
Q2: What is the difference between this compound and this compound disodium salt?
A2: The primary difference is their solubility. This compound disodium salt is a more water-soluble form of this compound, making it suitable for experiments where aqueous solutions are required.[4] Standard this compound is poorly soluble in water and requires organic solvents like DMSO for dissolution.
Q3: How should I store this compound powder and its stock solutions?
A3: this compound powder should be stored at room temperature and desiccated. For stock solutions, it is recommended to aliquot and store them at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.
Q4: What are the recommended solvents for preparing this compound stock solutions?
A4: For standard this compound, Dimethyl sulfoxide (DMSO) is the most common solvent. For this compound disodium salt, water is the recommended solvent.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in aqueous buffer | The concentration of this compound (non-salt form) exceeds its solubility in the aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) in the working solution is too low to maintain solubility. | Use this compound disodium salt for aqueous solutions. For standard this compound, ensure the final DMSO concentration is sufficient to keep the compound dissolved. Gentle warming or sonication may help in redissolving the precipitate. Prepare fresh working solutions daily. |
| Inconsistent or no effect in experiments | Degradation of this compound: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). Incorrect concentration: Calculation errors or inaccurate measurement. pH of the medium: The activity of this compound can be pH-dependent. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Verify calculations and ensure accurate pipetting. Check the pH of your experimental buffer and adjust if necessary. |
| Toxicity observed in cell culture | High concentrations of this compound or the solvent (DMSO) can be toxic to cells. Some studies suggest this compound may have neurotoxic effects independent of AMPA receptor antagonism at high doses. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. Ensure the final concentration of DMSO in the culture medium is at a non-toxic level (typically <0.5%). |
Experimental Protocols
Preparation of this compound Stock Solution (in DMSO)
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved. Long sonication may be required for higher concentrations.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
Preparation of this compound Working Solution for Cell Culture
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in your cell culture medium to the desired final working concentration.
-
Mix thoroughly by gentle pipetting.
-
Apply the working solution to your cell cultures immediately.
Preparation of this compound for In Vivo Injection
This protocol is for preparing a this compound solution for intraperitoneal injection.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, sequentially add the following, ensuring the solution is mixed well after each addition:
-
100 µL of the this compound/DMSO stock solution
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of saline (0.9% NaCl in ddH₂O)
-
-
This will result in a clear solution with a this compound concentration of approximately 2.08 mg/mL.
-
It is recommended to prepare this working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Signaling Pathways and Workflows
References
Validation & Comparative
A Comparative Analysis of DNQX and NBQX Selectivity for AMPA and Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience research and drug development, the selective antagonism of ionotropic glutamate receptors is crucial for dissecting neural circuits and developing targeted therapeutics for neurological disorders. Among the most widely studied antagonists are the quinoxalinedione derivatives, DNQX (6,7-dinitroquinoxaline-2,3-dione) and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline). Both are competitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This guide provides an objective comparison of their selectivity, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Quantitative Comparison of Antagonist Potency
The selectivity of this compound and NBQX is primarily determined by their binding affinity (Ki) and functional inhibition (IC50) at AMPA and kainate receptors. The data compiled from multiple studies are summarized below.
| Antagonist | Receptor Target | IC50 (µM) | Ki (nM) | Reference(s) |
| This compound | AMPA Receptors | 0.12 - 0.5 | - | [1] |
| Kainate Receptors | 2 | - | ||
| NMDA Receptors (glycine site) | 40 | - | ||
| NBQX | AMPA Receptors | 0.15 | 63 | [2] |
| Kainate Receptors | 4.8 | 78 | [2] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the specific receptor subunits expressed, the agonist used, and the assay methodology.
Based on the available data, NBQX is a highly potent antagonist for AMPA receptors, with reported IC50 values in the low micromolar to nanomolar range.[1][2] While also acting on kainate receptors, its potency is generally lower for this receptor subtype. This compound is also a potent AMPA and kainate receptor antagonist, though some studies suggest it may also interact with the glycine site on the NMDA receptor at higher concentrations.
Experimental Methodologies
The determination of antagonist selectivity relies on precise and reproducible experimental protocols. The following are detailed methodologies for two common techniques used to assess the potency and selectivity of compounds like this compound and NBQX.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.
Objective: To determine the IC50 of this compound and NBQX for AMPA and kainate receptors in cultured neurons.
Materials:
-
Cultured hippocampal or cortical neurons
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.2 with KOH)
-
Agonists: AMPA, Kainate
-
Antagonists: this compound, NBQX
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ resistance)
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull glass pipettes and fill with internal solution.
-
Approach a neuron with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a saturating concentration of the agonist (e.g., 100 µM AMPA or 300 µM Kainate) to elicit a maximal current response.
-
After a washout period, co-apply the agonist with increasing concentrations of the antagonist (this compound or NBQX).
-
Record the peak inward current at each antagonist concentration.
-
Normalize the current responses to the control (agonist alone) response.
-
Plot the normalized current as a function of antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This method measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the Ki of this compound and NBQX for AMPA receptors.
Materials:
-
Rat cortical membranes (or cell lines expressing AMPA receptors)
-
[³H]AMPA (radioligand)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled antagonists: this compound, NBQX
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare cortical membranes by homogenization and centrifugation.
-
In a 96-well plate, add a fixed concentration of [³H]AMPA (typically at or below its Kd).
-
Add increasing concentrations of the unlabeled antagonist (this compound or NBQX).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a saturating concentration of a non-radiolabeled agonist (e.g., 1 mM glutamate).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways of AMPA and Kainate Receptors
Understanding the downstream signaling of these receptors is critical for interpreting the functional consequences of their antagonism.
AMPA Receptor Signaling
Activation of AMPA receptors leads to the influx of Na+ ions, causing rapid depolarization of the postsynaptic membrane. This is the primary mechanism of fast excitatory synaptic transmission in the central nervous system. Downstream signaling can involve the activation of various kinases and the trafficking of AMPA receptors to and from the synapse, which is a key mechanism of synaptic plasticity.
Kainate Receptor Signaling
Kainate receptors have more diverse roles. Postsynaptically, they contribute to excitatory postsynaptic potentials, though typically with slower kinetics than AMPA receptors. Presynaptically, they can modulate the release of both excitatory (glutamate) and inhibitory (GABA) neurotransmitters. This modulation can be either facilitatory or inhibitory depending on the specific synapse and receptor subunit composition.
Conclusion
Both this compound and NBQX are invaluable tools for studying glutamatergic neurotransmission. NBQX is generally considered a more potent and selective antagonist for AMPA receptors compared to kainate receptors. This compound, while also a potent antagonist, may exhibit some off-target effects at the NMDA receptor glycine site at higher concentrations. The choice between these two compounds will ultimately depend on the specific requirements of the experiment, including the desired level of selectivity and the potential for off-target effects. The provided experimental protocols offer a starting point for researchers to quantitatively assess the selectivity of these and other antagonists in their own experimental systems.
References
A Comparative Guide to DNQX and Other Quinoxalinediones for Ionotropic Glutamate Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6,7-dinitroquinoxaline-2,3-dione (DNQX) with other widely used quinoxalinedione-based antagonists of AMPA and kainate receptors, namely 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX). By presenting supporting experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Differentiating this compound from other Quinoxalinediones: A Head-to-Head Comparison
This compound, CNQX, and NBQX are all competitive antagonists of the ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. These compounds are invaluable in neuroscience research for dissecting the roles of glutamatergic transmission in various physiological and pathological processes. While they share a common quinoxalinedione scaffold, they exhibit distinct profiles in terms of potency, selectivity, and even their mechanism of action under certain conditions.
Quantitative Comparison of Receptor Antagonism
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound, CNQX, and NBQX for AMPA and kainate receptors, as well as their off-target effects on NMDA receptors.
| Compound | Receptor Target | Binding Affinity (Ki) | IC50 | Reference |
| This compound | AMPA | - | 0.5 µM | [1] |
| Kainate | - | 2 µM | [1] | |
| NMDA (glycine site) | - | 40 µM | [1] | |
| CNQX | AMPA | - | 0.3 µM | [2] |
| Kainate | - | 1.5 µM | [2] | |
| NMDA (glycine site) | - | 25 µM | ||
| NBQX | AMPA | 63 nM (apparent Ki) | - | |
| Kainate | 78 nM (apparent Ki) | - |
Table 1: Comparative Potency of Quinoxalinedione Antagonists. This table presents the reported IC50 and apparent Ki values for this compound, CNQX, and NBQX at AMPA, kainate, and NMDA receptors. Lower values indicate higher potency.
Key Qualitative Differences
Beyond their quantitative differences in potency, these quinoxalinediones exhibit important qualitative distinctions:
-
Partial Agonist Activity: In the presence of transmembrane AMPA receptor regulatory proteins (TARPs), both this compound and CNQX can act as partial agonists at AMPA receptors, leading to receptor activation rather than pure antagonism. This effect is not observed with NBQX. This partial agonism can lead to unexpected excitatory effects in certain neuronal populations.
-
NMDA Receptor Activity: CNQX displays a notable antagonist activity at the glycine binding site of the NMDA receptor, which is a crucial co-agonist site for receptor activation. This compound also has some activity at this site, albeit with lower potency. NBQX is considered to have the least effect on the NMDA receptor's glycine site, making it a more selective antagonist for AMPA/kainate receptors in experiments where NMDA receptor function must be preserved.
-
Selectivity for AMPA vs. Kainate Receptors: While all three compounds block both AMPA and kainate receptors, NBQX is often described as being more selective for AMPA receptors over kainate receptors. However, quantitative data on subtype selectivity is often variable across different studies and experimental systems.
-
Physicochemical Properties: These compounds also differ in their solubility and ability to cross the blood-brain barrier. NBQX is noted to be more hydrophobic, which can be an advantage for in vivo studies requiring systemic administration. Disodium salts of these compounds are often used to improve water solubility.
In Vivo Performance: Anticonvulsant and Neuroprotective Efficacy
The differential properties of these quinoxalinediones translate to varied performance in in vivo models of neurological disorders.
| Compound | Animal Model | Application | Outcome | Reference |
| NBQX | Maximal Electroshock (MES) Seizure Model | Anticonvulsant | Protective | |
| Pentylenetetrazol-induced Seizure Model | Anticonvulsant | Protective | ||
| Kainate-induced Seizure Model | Anticonvulsant | Ineffective | ||
| Focal Cerebral Ischemia Model | Neuroprotection | Substantially reduced infarct size | ||
| CNQX | Monoamine-depleted Rat Model | Motor Activity | Did not antagonize akinesia | |
| Forced Swimming Test | Antidepressant-like | Increased the effect of an NMDA antagonist |
Table 2: Comparative In Vivo Efficacy. This table summarizes the reported effects of NBQX and CNQX in various animal models. Direct comparative studies with this compound under identical conditions are less common in the literature.
NBQX has been extensively studied for its anticonvulsant and neuroprotective properties. It is effective in models of generalized seizures but can have paradoxical, pro-convulsant effects in some specific seizure models. In models of stroke, NBQX has demonstrated significant neuroprotective effects. Comparative behavioral studies have shown that CNQX and NBQX can reduce locomotor activity, and their interaction with NMDA receptor antagonists can be complex, sometimes resulting in an antagonistic effect.
Signaling Pathways Modulated by Quinoxalinediones
The primary mechanism of action for these compounds is the competitive antagonism of ionotropic glutamate receptors, which directly blocks the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron. This action inhibits excitatory postsynaptic potentials (EPSPs) and subsequent neuronal firing.
Beyond this primary ionotropic function, both AMPA and kainate receptors have been shown to engage in non-canonical, metabotropic signaling that is independent of ion flux. This can involve the activation of G-proteins and downstream kinase cascades. The partial agonist activity of this compound and CNQX at TARP-associated AMPA receptors suggests a more complex interaction with the receptor that could potentially modulate these metabotropic pathways differently than the pure antagonist NBQX. However, direct comparative studies on the effects of these quinoxalinediones on the metabotropic functions of AMPA and kainate receptors are currently limited.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a quinoxalinedione for AMPA or kainate receptors.
1. Membrane Preparation:
- Homogenize brain tissue (e.g., rat cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and large debris.
- Centrifuge the supernatant at high speed to pellet the membranes.
- Wash the membrane pellet by resuspension and recentrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
- In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [3H]AMPA or [3H]kainate) to each well.
- Add increasing concentrations of the unlabeled quinoxalinedione (this compound, CNQX, or NBQX).
- Add the membrane preparation to initiate the binding reaction.
- Incubate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
3. Data Analysis:
- Measure the radioactivity retained on the filters using a scintillation counter.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Filter[label="Rapid Filtration to\nSeparate Bound and Free Ligand", fillcolor="#F1F3F4", fontcolor="#202124"];
Count [label="Measure Radioactivity", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analyze [label="Calculate IC50 and Ki", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Prepare_Membranes;
Prepare_Membranes -> Incubate;
Incubate -> Filter;
Filter -> Count;
Count -> Analyze;
Analyze -> End;
}
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a general method for assessing the functional antagonism of AMPA/kainate receptors by quinoxalinediones in cultured neurons or brain slices.
1. Preparation:
- Prepare acute brain slices or cultured neurons.
- Continuously perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
- Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution containing a physiological concentration of ions and a fluorescent dye for cell visualization.
2. Recording:
- Establish a whole-cell patch-clamp configuration on a target neuron.
- Voltage-clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
- Evoke EPSCs by stimulating afferent fibers with a bipolar electrode.
- Record a stable baseline of EPSCs.
3. Drug Application:
- Bath-apply a known concentration of this compound, CNQX, or NBQX.
- Continue to record evoked EPSCs in the presence of the antagonist.
4. Data Analysis:
- Measure the amplitude of the EPSCs before and after drug application.
- Calculate the percentage of inhibition of the EPSC amplitude by the antagonist.
- To determine the IC50, apply a range of antagonist concentrations and plot the dose-response curve.
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Record_Baseline [label="Record Baseline\nEvoked EPSCs", fillcolor="#F1F3F4", fontcolor="#202124"];
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End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Prepare_Slice;
Prepare_Slice -> Patch_Neuron;
Patch_Neuron -> Record_Baseline;
Record_Baseline -> Apply_Antagonist;
Apply_Antagonist -> Record_Drug_Effect;
Record_Drug_Effect -> Analyze;
Analyze -> End;
}
Conclusion
The choice between this compound and other quinoxalinediones depends critically on the specific research question and experimental design.
-
This compound serves as a potent, non-selective AMPA/kainate receptor antagonist. Its potential for partial agonism in the presence of TARPs should be considered.
-
CNQX is also a potent, non-selective antagonist but with the added consideration of its off-target effects at the NMDA receptor glycine site. Like this compound, it can exhibit partial agonism.
-
NBQX is generally considered the most selective for AMPA receptors over kainate receptors and has the weakest activity at the NMDA receptor glycine site, making it a suitable choice when isolating AMPA receptor-mediated effects is crucial. Its lack of partial agonist activity provides a more straightforward interpretation of results in many systems.
Researchers should carefully consider the receptor subtypes present in their model system, the potential for TARP-mediated effects, and the desired level of selectivity when choosing among these valuable pharmacological tools.
References
NBQX Exhibits Superior Potency to DNQX at Kainate Receptors: A Comparative Guide
For researchers in neuroscience and drug development, the selection of appropriate pharmacological tools is paramount. When targeting kainate receptors, a subtype of ionotropic glutamate receptors implicated in a range of neurological functions and disorders, both DNQX (6,7-dinitroquinoxaline-2,3-dione) and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) are frequently employed antagonists. However, experimental evidence demonstrates a significant difference in their potency, with NBQX consistently emerging as the more potent antagonist of kainate receptors.
This guide provides a comprehensive comparison of the potency of this compound and NBQX on kainate receptors, supported by quantitative experimental data. It further details the experimental methodologies used to derive these findings and illustrates the relevant signaling pathways.
Quantitative Comparison of Antagonist Potency
The potency of an antagonist is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). A lower value for either of these parameters indicates a higher potency. Data from multiple studies, summarized in the table below, unequivocally show that NBQX has a significantly higher affinity and inhibitory activity at kainate receptors compared to this compound.
| Compound | Receptor Type | Experimental System | Potency (Ki) | Potency (IC50) | Reference |
| This compound | Native Kainate Receptors | Xenopus oocytes injected with rat cortex mRNA | 0.53 µM | - | [1] |
| Kainate Receptors | Not specified | - | 2 µM | [2] | |
| NBQX | Native Kainate Receptors | Xenopus oocytes injected with rat cortex mRNA | 78 nM (0.078 µM) | - | [1][3] |
| Kainate Receptors | Not specified | - | 4.8 µM | [4] | |
| Human GluK1 in HEK293 cells | Recombinant expression | - | 25 µM | ||
| Human GluK2 in HEK293 cells | Recombinant expression | - | 21 µM |
As the data indicates, in a direct comparison using native kainate receptors expressed in Xenopus oocytes, NBQX (Ki = 78 nM) is approximately 7-fold more potent than this compound (Ki = 0.53 µM or 530 nM). It is important to note that the potency of these antagonists can vary depending on the specific subunit composition of the kainate receptor and the experimental conditions employed.
Experimental Protocols
The determination of antagonist potency on kainate receptors is primarily achieved through electrophysiological techniques, such as two-electrode voltage clamp recordings in Xenopus oocytes, or patch-clamp recordings in cultured neurons or cell lines expressing recombinant receptors.
Two-Electrode Voltage Clamp in Xenopus Oocytes
This technique is a cornerstone for characterizing the pharmacology of ion channels, including kainate receptors.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
mRNA Injection: Oocytes are injected with mRNA encoding for the desired kainate receptor subunits. For studying native receptors, total mRNA extracted from a brain region rich in kainate receptors (e.g., rat cortex) is used. The oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Barth's solution).
-
Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (typically around -60 mV to -80 mV).
-
The agonist (e.g., kainate or glutamate) is applied to the oocyte, which activates the kainate receptors and elicits an inward current.
-
-
Antagonist Application: To determine the potency of an antagonist (this compound or NBQX), the agonist is co-applied with increasing concentrations of the antagonist.
-
Data Analysis: The peak inward current elicited by the agonist in the presence of different antagonist concentrations is measured. These values are then normalized to the response in the absence of the antagonist. An inhibition curve is generated by plotting the normalized response against the logarithm of the antagonist concentration. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response, is then calculated by fitting the data to a sigmoidal dose-response equation. The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the agonist.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining antagonist potency using two-electrode voltage clamp.
Caption: Kainate receptor signaling and antagonism by this compound and NBQX.
References
- 1. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBQX | AMPA Receptor Antagonists: R&D Systems [rndsystems.com]
DNQX Cross-Reactivity with Glutamate Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of antagonists is paramount. This guide provides an objective comparison of the cross-reactivity of 6,7-dinitroquinoxaline-2,3-dione (DNQX) with ionotropic glutamate receptors, supported by experimental data and detailed methodologies.
This compound is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, classifying it as a non-N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3][4][5] Its utility in neuroscience research stems from its ability to dissect the contributions of different glutamate receptor subtypes to synaptic transmission and plasticity. However, a comprehensive understanding of its cross-reactivity profile is essential for accurate interpretation of experimental results.
Quantitative Comparison of this compound Affinity for Glutamate Receptors
The inhibitory potency of this compound varies across the different ionotropic glutamate receptor subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for AMPA, kainate, and NMDA receptors.
| Receptor Subtype | IC50 (µM) |
| AMPA | 0.5 |
| Kainate | 2 |
| NMDA | 40 |
This data clearly indicates that this compound is significantly more potent at blocking AMPA and kainate receptors compared to NMDA receptors. While primarily a non-NMDA receptor antagonist, it can affect NMDA receptors at higher concentrations. It has been suggested that this compound's effect on NMDA receptors may be due to antagonism at the glycine co-agonist site.
Signaling Pathways of Ionotropic Glutamate Receptors
To appreciate the functional consequences of this compound's receptor selectivity, it is crucial to understand the distinct signaling pathways initiated by AMPA, kainate, and NMDA receptors.
Experimental Protocols for Assessing Cross-Reactivity
The determination of this compound's selectivity and potency relies on various experimental techniques. Below are detailed methodologies for two common approaches: electrophysiology and radioligand binding assays.
Electrophysiology
Electrophysiological recordings are instrumental in characterizing the functional antagonism of this compound at glutamate receptors.
Methodology:
-
Cell Preparation: Prepare primary neuronal cultures or acute brain slices from a region known to express the glutamate receptor subtypes of interest.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system to perform whole-cell voltage-clamp recordings from individual neurons. The intracellular solution should contain appropriate ions and energy sources, while the extracellular solution should be a physiological saline solution.
-
Agonist Application: A rapid solution exchange system is used to apply specific agonists for each receptor subtype (e.g., AMPA, kainate, and NMDA with glycine) to the recorded neuron.
-
Baseline Recording: Record the baseline current evoked by the agonist application in the absence of any antagonist.
-
This compound Application: Apply increasing concentrations of this compound to the extracellular solution and co-apply with the specific agonist.
-
Data Analysis: Measure the peak amplitude of the agonist-evoked current at each this compound concentration. Normalize the inhibited current to the baseline current and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay
Radioligand binding assays provide a direct measure of the affinity of this compound for the glutamate receptor binding sites.
Methodology:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors.
-
Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]AMPA, [³H]kainate, or a radiolabeled NMDA receptor antagonist).
-
Competition: In parallel, incubate the membrane preparation and radioligand with increasing concentrations of unlabeled this compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: The amount of specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a non-radioactive competing ligand) from the total binding. The data are then used to generate a competition curve, from which the Ki (inhibitory constant) can be calculated. The IC50 value from the competition curve can be converted to a Ki using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable pharmacological tool for isolating and studying AMPA and kainate receptor-mediated processes. Its selectivity for non-NMDA receptors is well-documented, with a significantly lower affinity for NMDA receptors. However, researchers should remain mindful of its potential to inhibit NMDA receptors at higher concentrations. The experimental protocols outlined in this guide provide a framework for the precise characterization of this compound's cross-reactivity and for the informed design of future experiments.
References
- 1. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
DNQX: A Comparative Guide for the Discerning Neuroscientist
For researchers, scientists, and drug development professionals, the selection of a non-NMDA receptor antagonist is a critical decision that can profoundly impact experimental outcomes. This guide provides an objective comparison of 6,7-dinitroquinoxaline-2,3-dione (DNQX) with other widely used non-NMDA antagonists, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
At a Glance: this compound in the Landscape of Non-NMDA Antagonists
This compound is a competitive antagonist of both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] While effective in this role, its advantages over other quinoxaline derivatives like CNQX and NBQX are nuanced and context-dependent. A primary advantage of this compound lies in its well-characterized profile and its utility in specific experimental paradigms where its unique properties can be leveraged.
Quantitative Comparison of Antagonist Potency
The potency of this compound and its counterparts is a key consideration. The following table summarizes the half-maximal inhibitory concentration (IC50) values for each antagonist against AMPA and kainate receptors, providing a clear quantitative comparison.
| Antagonist | AMPA Receptor IC50 (μM) | Kainate Receptor IC50 (μM) | NMDA Receptor IC50 (μM) |
| This compound | 0.5[1] | 2[1] | 40[1] |
| CNQX | 0.3 | 1.5 | 25 |
| NBQX | 0.15 | 4.8 | >10 (no effect) |
Key Insights:
-
Potency: NBQX demonstrates the highest potency for AMPA receptors, while CNQX is slightly more potent than this compound.
-
Selectivity: While all three are potent non-NMDA antagonists, NBQX exhibits the highest selectivity for AMPA over kainate receptors. This compound and CNQX show a more mixed antagonism.
-
NMDA Receptor Activity: Notably, both this compound and CNQX have some activity at the NMDA receptor at higher concentrations, a factor that must be considered in experimental design. NBQX is preferred when complete isolation of non-NMDA receptor effects is desired.
A Deeper Dive: The Advantage of Partial Agonism
A significant and often advantageous characteristic of this compound and CNQX is their ability to act as partial agonists at AMPA receptors in the presence of transmembrane AMPA receptor regulatory proteins (TARPs). TARPs are auxiliary subunits that modulate AMPA receptor function. This partial agonism can lead to a depolarization of the neuronal membrane, an effect not observed with NBQX.
This property can be particularly useful in studies aiming to modulate neuronal excitability in a more nuanced manner than simple blockade. For instance, in certain neuronal populations, the mild depolarization caused by this compound can alter the threshold for action potential firing, providing a tool to probe the dynamics of neural circuits.
Figure 1: Simplified signaling pathway of AMPA receptor activation and modulation by this compound in the presence of TARPs.
Experimental Protocols: A Guide to Practical Application
To facilitate the replication and extension of key findings, this section provides detailed methodologies for two common experimental paradigms where this compound is employed.
Electrophysiological Recording in Brain Slices
This protocol outlines the steps for performing whole-cell patch-clamp recordings to measure the effect of this compound on synaptic transmission.
1. Brain Slice Preparation:
-
Anesthetize a Sprague-Dawley rat (postnatal day 10-18) with sodium pentobarbital.
-
Rapidly decapitate the animal and remove the brain, placing it in ice-cold, oxygenated slicing medium containing (in mM): 2.5 KCl, 10.0 MgCl2, 0.5 CaCl2, 1.25 NaH2PO4, 26.0 NaHCO3, 11.0 glucose, and 234.0 sucrose.
-
Cut 250-300 μm thick horizontal slices containing the thalamic reticular nucleus (TRN) and ventrobasal nucleus (VB) using a vibrating microtome.
-
Transfer slices to a holding chamber and incubate for at least 1 hour at room temperature in oxygenated physiological saline containing (in mM): 126.0 NaCl, 2.5 KCl, 2.0 MgCl2, 2.0 CaCl2, 1.25 NaH2PO4, 26.0 NaHCO3, and 10.0 glucose.
2. Whole-Cell Patch-Clamp Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated physiological saline at 30°C.
-
Visualize neurons using a microscope with differential interference contrast optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 120 K-gluconate, 10 KCl, 10 HEPES, 1 MgCl2, 0.1 CaCl2, 1 EGTA, 2 Mg-ATP, and 0.2 Na-GTP (pH adjusted to 7.3 with KOH).
-
Establish a whole-cell patch-clamp configuration in voltage-clamp mode, holding the membrane potential at -70 mV to record excitatory postsynaptic currents (EPSCs).
-
After obtaining a stable baseline recording, bath-apply this compound at the desired concentration (e.g., 10-20 µM) to observe its effect on spontaneous or evoked EPSCs.
Figure 2: Experimental workflow for whole-cell patch-clamp recording to assess the effects of this compound.
Behavioral Sensitization to Amphetamine
This protocol details an experiment to investigate the role of non-NMDA receptors in the development and expression of behavioral sensitization to amphetamine using this compound.
1. Animals and Housing:
-
Use adult male mice, housed individually with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
2. Experimental Groups:
-
Group 1 (Control): Saline injections during both induction and expression phases.
-
Group 2 (Amphetamine Sensitization): Amphetamine injections during induction, saline during expression.
-
Group 3 (this compound during Induction): this compound followed by amphetamine during induction, amphetamine alone during expression.
-
Group 4 (this compound during Expression): Amphetamine during induction, this compound followed by amphetamine during expression.
3. Drug Administration and Behavioral Testing:
-
Induction Phase (Days 1-5):
-
Administer this compound (e.g., 10 mg/kg, i.p.) or saline 15 minutes prior to amphetamine (e.g., 1-2 mg/kg, i.p.) or saline injection.
-
Immediately after the second injection, place the mouse in an open-field activity chamber and record locomotor activity for 60 minutes.
-
-
Withdrawal Period (Days 6-10): No injections or testing.
-
Expression Phase (Day 11):
-
Administer this compound or saline 15 minutes prior to a challenge dose of amphetamine to all groups.
-
Record locomotor activity as in the induction phase.
-
4. Data Analysis:
-
Quantify locomotor activity (e.g., distance traveled, stereotypy counts).
-
Compare the locomotor response to the amphetamine challenge between the different groups to determine the effect of this compound on the induction and expression of sensitization.
The Broader Context: this compound in Neuropharmacological Research
This compound has been instrumental in elucidating the roles of AMPA and kainate receptors in a multitude of physiological and pathological processes. Its ability to block both the induction and expression of amphetamine-induced behavioral sensitization, in contrast to NMDA antagonists which only block induction, suggests a critical role for non-NMDA receptors in the long-term neuroadaptations underlying addiction. Furthermore, this compound has been used to demonstrate the involvement of AMPA receptors in the nucleus accumbens in the rewarding effects of cocaine.
Conclusion: Making an Informed Choice
The selection of a non-NMDA antagonist should be guided by the specific experimental question.
-
For maximal potency and selectivity for AMPA receptors , with minimal off-target effects at NMDA receptors, NBQX is often the superior choice.
-
When a broader blockade of both AMPA and kainate receptors is desired, and potential mild NMDA receptor antagonism at higher concentrations is acceptable, This compound and CNQX are suitable options.
-
The unique partial agonist activity of this compound and CNQX in the presence of TARPs offers a distinct advantage for studies investigating the subtle modulation of neuronal excitability.
By carefully considering these factors and utilizing the detailed protocols provided, researchers can effectively leverage the properties of this compound to advance our understanding of the intricate roles of non-NMDA receptors in brain function and disease.
References
A Head-to-Head Battle of AMPA Receptor Blockers: DNQX vs. GYKI 52466
A Comprehensive Comparison for Researchers and Drug Development Professionals
In the intricate landscape of neuroscience research and drug development, the precise modulation of neurotransmitter receptors is paramount. Among the key targets are the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system. Two stalwart antagonists have emerged as indispensable tools for dissecting AMPA receptor function: DNQX (6,7-dinitroquinoxaline-2,3-dione) and GYKI 52466. This guide provides a detailed, data-driven comparison of these two compounds, offering insights into their distinct mechanisms, potencies, and experimental applications.
At a Glance: Competitive vs. Non-Competitive Antagonism
The fundamental difference between this compound and GYKI 52466 lies in their mode of action at the AMPA receptor. This compound is a competitive antagonist , meaning it directly competes with the endogenous ligand, glutamate, for binding to the receptor's active site.[1][2] In contrast, GYKI 52466 is a non-competitive antagonist , specifically a negative allosteric modulator.[3][4] It binds to a distinct site on the receptor, inducing a conformational change that prevents the channel from opening, even when glutamate is bound.[3] This mechanistic divergence has profound implications for their pharmacological profiles and experimental utility.
Quantitative Comparison: Potency and Selectivity
The efficacy and specificity of a pharmacological agent are best understood through quantitative data. The following tables summarize the key potency (IC50) and binding affinity (Ki) values for this compound and GYKI 52466, providing a clear comparison of their performance.
| Compound | Mechanism of Action | Receptor Target | IC50 (µM) | Reference |
| This compound | Competitive Antagonist | AMPA | 0.5 | |
| Kainate | 2 | |||
| NMDA (glycine site) | 40 | |||
| GYKI 52466 | Non-competitive Antagonist | AMPA | 10-20 | |
| (Negative Allosteric Modulator) | 11 | |||
| Kainate | ~450 | |||
| 7.5 | ||||
| NMDA | >50 |
Key Insights from the Data:
-
Potency: this compound exhibits a higher potency for AMPA receptors, with an IC50 value in the sub-micromolar range. GYKI 52466 is also a potent antagonist, with IC50 values for AMPA receptors typically in the low micromolar range.
-
Selectivity: GYKI 52466 demonstrates superior selectivity for AMPA receptors over kainate and NMDA receptors. Its significantly higher IC50 value for kainate receptors makes it a more specific tool for isolating AMPA receptor-mediated effects. This compound, while potent at AMPA receptors, also antagonizes kainate receptors at similar concentrations and can have off-target effects at the glycine site of NMDA receptors at higher concentrations.
Impact on Synaptic Plasticity: A Nuanced Affair
Long-term potentiation (LTP), a cellular correlate of learning and memory, is critically dependent on AMPA receptor function. Studies comparing the effects of these antagonists on LTP reveal important distinctions:
At therapeutically relevant concentrations, neither the competitive antagonist NBQX (a close analog of this compound) nor the non-competitive antagonist GYKI 52466 block the induction of LTP in the hippocampal CA1 region. However, at higher concentrations, both compounds can suppress the expression of LTP. This suggests that while AMPA receptor activation is necessary for the expression of synaptic strengthening, the initial induction phase, which is NMDA receptor-dependent, can proceed even with partial AMPA receptor blockade.
Experimental Considerations and Protocols
The choice between this compound and GYKI 52466 often depends on the specific experimental question.
-
For experiments requiring a rapid and complete blockade of all ionotropic glutamate receptors (except NMDA), this compound is a suitable choice due to its competitive nature and broad-spectrum activity against AMPA and kainate receptors.
-
When the goal is to selectively inhibit AMPA receptors with minimal impact on kainate receptors, GYKI 52466 is the preferred antagonist due to its high selectivity. Its non-competitive mechanism also offers an advantage in conditions of high glutamate concentration, as its efficacy is not overcome by the endogenous agonist.
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through AMPA receptors in response to agonist application and to determine the inhibitory effects of antagonists.
Objective: To compare the inhibitory potency of this compound and GYKI 52466 on AMPA receptor-mediated currents.
Methodology:
-
Cell Preparation: Prepare primary neuronal cultures or brain slices containing the neurons of interest.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill glass micropipettes with an internal solution and obtain a whole-cell patch-clamp configuration on a target neuron.
-
Baseline Recording: Perfuse the cells with an external solution containing an AMPA receptor agonist (e.g., 100 µM AMPA or 10 mM glutamate) to elicit a stable baseline current.
-
Antagonist Application: Apply increasing concentrations of either this compound or GYKI 52466 to the perfusion solution.
-
Data Acquisition: Record the peak and steady-state current at each antagonist concentration.
-
Data Analysis: Plot the percentage of current inhibition as a function of antagonist concentration to generate a dose-response curve and calculate the IC50 value.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a competitive antagonist like this compound.
Objective: To determine the Ki of this compound for the AMPA receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing AMPA receptors.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled AMPA receptor agonist (e.g., [3H]AMPA).
-
Competitive Binding: Add increasing concentrations of unlabeled this compound to the wells.
-
Incubation and Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the contents of each well to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Use the Cheng-Prusoff equation to calculate the Ki value from the IC50 value obtained from the curve.
Visualizing the Mechanisms
To better understand the distinct actions of this compound and GYKI 52466, the following diagrams illustrate the AMPA receptor signaling pathway and the experimental workflow for their comparison.
References
- 1. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 3. GYKI 52466 |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 4. Genetic analysis of neuronal ionotropic glutamate receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Dual Personality of DNQX: A Comparative Guide to its Partial Agonist Activity
For researchers, scientists, and drug development professionals, understanding the nuanced pharmacology of receptor modulators is paramount. 6,7-dinitroquinoxaline-2,3-dione (DNQX), a widely utilized competitive antagonist of AMPA and kainate receptors, reveals a fascinating dual personality. While its antagonistic properties are well-documented, a growing body of evidence demonstrates that under specific conditions, this compound can exhibit partial agonist activity at AMPA receptors. This guide provides a comprehensive comparison of this compound's antagonistic and partial agonistic effects, supported by experimental data and detailed methodologies.
The Dichotomy of this compound: From Antagonist to Partial Agonist
This compound has long been a staple in neuroscience research for its ability to block the action of glutamate at AMPA and kainate receptors, thereby inhibiting excitatory neurotransmission. However, its pharmacological profile is more complex than initially perceived. The key to unlocking the partial agonist activity of this compound lies in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), auxiliary subunits that modulate the function of AMPA receptors.
Specifically, in the presence of TARP gamma-2 (γ2), this compound can act as a partial agonist, inducing small depolarizing currents in certain neurons. This suggests that the cellular context, particularly the expression of TARP subtypes, dictates the functional outcome of this compound application. This dual activity is not unique to this compound among quinoxaline derivatives; its structural analog, CNQX, also exhibits similar TARP-dependent partial agonism. In contrast, another commonly used AMPA receptor antagonist, NBQX, is generally considered a more selective antagonist with little to no reported partial agonist activity.
Quantitative Comparison of this compound and Alternatives
To provide a clear overview of the pharmacological properties of this compound and its common alternatives, the following tables summarize their antagonist potencies. It is important to note that quantitative data on the partial agonist activity of this compound, such as EC50 values and maximal response relative to a full agonist, are not consistently reported in the literature.
| Compound | Receptor Target | Antagonist Potency (IC50) | Reference |
| This compound | AMPA Receptor | 0.5 µM | |
| Kainate Receptor | 2 µM | ||
| NMDA Receptor (Glycine Site) | 40 µM | ||
| CNQX | AMPA/Kainate Receptors | Micromolar affinity | |
| NMDA Receptor (Glycine Site) | Antagonist activity reported | ||
| NBQX | AMPA Receptor | 0.15 µM | |
| Kainate Receptor | More selective for AMPA over kainate |
The Mechanism of TARP-Dependent Partial Agonism
The partial agonism of this compound is intricately linked to the conformational changes of the AMPA receptor upon ligand binding. Without TARPs, this compound binds to the ligand-binding domain of the AMPA receptor, preventing the conformational changes necessary for channel opening, thus acting as a competitive antagonist.
In the presence of TARPs, the interaction between the receptor and the auxiliary subunit is altered. It is hypothesized that TARPs modify the energy landscape of receptor gating, allowing the partial closure of the ligand-binding domain induced by this compound to be more effectively translated into a low level of channel activation. This results in the observed partial agonist effect.
Figure 1. Simplified signaling pathway illustrating the dual role of this compound at AMPA receptors.
Experimental Evidence and Methodologies
The partial agonist activity of this compound has been primarily demonstrated through electrophysiological recordings, particularly whole-cell patch-clamp experiments on specific neuronal populations known to express TARPs.
Key Experimental Findings:
-
Depolarization of Thalamic Reticular Nucleus (TRN) Neurons: Studies have shown that this compound can cause a significant membrane depolarization in TRN neurons. This effect is blocked by the selective AMPA receptor antagonist GYKI 52466, indicating that the depolarization is mediated by direct action on AMPA receptors.
-
TARP Dependence: In heterologous expression systems (e.g., HEK293 cells), the partial agonist effect of this compound is observed only when AMPA receptors are co-expressed with TARP subunits like γ2.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
The following provides a generalized protocol for assessing the partial agonist activity of this compound.
1. Cell Preparation:
-
Use primary neuronal cultures (e.g., from the thalamic reticular nucleus) or a cell line (e.g., HEK293) co-expressing the desired AMPA receptor subunits and TARPs.
2. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Maintain the cell in voltage-clamp mode at a holding potential of -60 mV to -70 mV.
-
Record baseline membrane current.
3. Drug Application:
-
Apply this compound at various concentrations to the bath or via a local perfusion system.
-
Record changes in the holding current. An inward current at a negative holding potential indicates membrane depolarization.
-
To confirm the involvement of AMPA receptors, co-apply a selective AMPA receptor antagonist (e.g., GYKI 52466) with this compound and observe if the this compound-induced current is blocked.
-
To quantify the partial agonist effect, apply a saturating concentration of a full agonist (e.g., glutamate) to determine the maximal current response. The this compound-induced current can then be expressed as a percentage of the maximal glutamate response.
Figure 2. Workflow for assessing this compound partial agonism using whole-cell patch-clamp.
Conclusion
The evidence clearly indicates that this compound, a classical AMPA/kainate receptor antagonist, possesses a conditional partial agonist activity at AMPA receptors. This activity is critically dependent on the presence of TARP auxiliary subunits, highlighting the importance of considering the molecular composition of native receptor complexes when evaluating drug effects. For researchers in neuroscience and drug development, this dual functionality of this compound underscores the need for careful experimental design and interpretation of results. While this compound remains a valuable tool for blocking AMPA and kainate receptors, its potential to induce partial agonism in TARP-expressing cells must be acknowledged to avoid misinterpretation of experimental outcomes. Future research should focus on quantifying the partial agonist effects of this compound across different TARP subtypes and neuronal populations to build a more complete pharmacological profile of this widely used compound.
A Comparative Guide to DNQX and CNQX in Long-Term Potentiation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used antagonists, 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), in the context of long-term potentiation (LTP) research. By examining their mechanisms of action, experimental performance, and procedural considerations, this document aims to equip researchers with the necessary information to select the appropriate antagonist for their specific experimental needs.
Introduction to this compound and CNQX
This compound and CNQX are potent and competitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors crucial for fast excitatory synaptic transmission in the central nervous system.[1][2] Their ability to block these receptors makes them invaluable tools for dissecting the molecular mechanisms underlying synaptic plasticity, particularly LTP, a cellular correlate of learning and memory.[3][4] While both compounds are structurally similar quinoxaline derivatives and exhibit comparable potency and selectivity in many applications, subtle differences in their pharmacological profiles can influence experimental outcomes.[1]
Mechanism of Action in LTP
LTP induction at most excitatory synapses is critically dependent on the influx of calcium through N-methyl-D-aspartate (NMDA) receptors. However, the expression and maintenance of LTP are primarily mediated by an increase in the number and function of postsynaptic AMPA receptors. This compound and CNQX exert their inhibitory effects on LTP by competitively binding to the glutamate binding site on AMPA and kainate receptors, thereby preventing their activation by glutamate. This blockade of AMPA/kainate receptors inhibits the depolarization required to relieve the magnesium block of NMDA receptors and also directly prevents the enhanced postsynaptic response that characterizes LTP expression.
Quantitative Comparison of Performance
While both antagonists are effective in blocking LTP, their specific potencies can vary depending on the experimental preparation and the specific receptor subtypes present. The following table summarizes key quantitative data for this compound and CNQX based on available literature.
| Parameter | This compound | CNQX | Reference |
| Target Receptors | Competitive antagonist of AMPA and kainate receptors. | Competitive antagonist of AMPA and kainate receptors; also an antagonist at the NMDA receptor glycine site at higher concentrations. | |
| IC50 for Evoked EPSP in CA1 and CA3 | Not explicitly stated, but potency is similar to CNQX. | ~2 µM | |
| IC50 for Kainate-Induced Responses | Not explicitly stated, but potency is similar to CNQX. | 1.2 µM (steady responses), 6.1 µM (transient responses) | |
| IC50 for Quisqualate-Induced Responses | Not explicitly stated, but potency is similar to CNQX. | 4.8 µM | |
| Typical Working Concentration for LTP studies | 10-20 µM | 10-20 µM |
Experimental Protocols
The following section outlines a generalized experimental workflow for investigating the effect of this compound or CNQX on LTP in hippocampal slices, a common ex vivo model.
Hippocampal Slice Preparation and Maintenance
-
Animal Model: Wistar rats (postnatal day 15-25) are commonly used.
-
Anesthesia and Perfusion: Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane) and perform transcardial perfusion with ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF) with a high sucrose concentration to improve tissue viability.
-
Brain Extraction and Slicing: Rapidly dissect the brain and prepare 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold high-sucrose ACSF.
-
Incubation and Recovery: Transfer the slices to a holding chamber containing standard ACSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2) and allow them to recover for at least 1 hour at room temperature, continuously bubbled with 95% O2, 5% CO2.
Electrophysiological Recording and LTP Induction
-
Recording Setup: Place a single slice in a recording chamber continuously perfused with oxygenated ACSF at a flow rate of 2-3 ml/min.
-
Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After establishing a stable baseline fEPSP for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz), apply either this compound or CNQX to the perfusing ACSF at the desired concentration (e.g., 10 µM).
-
LTP Induction: Once the fEPSP is completely blocked by the antagonist, deliver a high-frequency stimulation (HFS) protocol to induce LTP. A common protocol is theta-burst stimulation (TBS), consisting of multiple trains of short, high-frequency bursts (e.g., 10 bursts of 4 pulses at 100 Hz, repeated 4 times with a 10-second interval).
-
Washout and Post-HFS Recording: Following the HFS protocol, wash out the antagonist by perfusing with standard ACSF. Continue recording the fEPSP for at least 60 minutes to assess the degree of potentiation.
The following diagram illustrates the experimental workflow:
Caption: Workflow for assessing LTP inhibition by this compound or CNQX.
Signaling Pathways
This compound and CNQX act upstream in the LTP signaling cascade by blocking the initial postsynaptic response to glutamate. The diagram below illustrates the canonical NMDA receptor-dependent LTP signaling pathway and the point of inhibition by these antagonists.
Caption: Inhibition of AMPA receptors by this compound/CNQX in the LTP pathway.
Concluding Remarks
Both this compound and CNQX are highly effective and widely used antagonists for studying the role of AMPA/kainate receptors in LTP. Their similar potencies for blocking evoked synaptic responses make them largely interchangeable in many standard LTP paradigms. However, researchers should be mindful of the potential for CNQX to interact with the glycine site of NMDA receptors at higher concentrations, which could introduce confounding variables in experiments designed to isolate AMPA/kainate receptor function. The choice between this compound and CNQX may ultimately depend on the specific scientific question, the experimental model, and the desired level of receptor selectivity. Careful consideration of the data and protocols presented in this guide will aid in making an informed decision.
References
- 1. Effects of new non-N-methyl-D-aspartate antagonists on synaptic transmission in the in vitro rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. AMPA receptor trafficking and LTP: Carboxy-termini, amino-termini and TARPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPA receptor trafficking and long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DNQX (6,7-Dinitroquinoxaline-2,3-dione)
This guide provides essential safety and logistical information for the proper handling and disposal of DNQX (CAS Number: 2379-57-9) and its common salt form, this compound disodium salt. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Immediate Safety and Handling Precautions
This compound is considered a hazardous substance and is toxic if swallowed, in contact with skin, or if inhaled[1]. It is crucial to handle this compound with care in a controlled laboratory environment.
General Handling:
-
Ventilation: Always use this compound in a well-ventilated area[2].
-
Personal Contact: Avoid all personal contact, including inhalation of dust[2]. Do not eat, drink, or smoke when handling the product[1][2].
-
PPE: Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (such as nitrile or butyl rubber), and a lab coat or overalls.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling.
-
Containers: Keep containers securely sealed when not in use and protect them from physical damage.
Chemical and Safety Data Summary
The following tables summarize key quantitative data for this compound and its disodium salt, providing a quick reference for laboratory personnel.
Table 1: Physicochemical Properties
| Property | This compound | This compound Disodium Salt |
|---|---|---|
| Chemical Name | 6,7-Dinitroquinoxaline-2,3-dione | 6,7-Dinitroquinoxaline-2,3-dione disodium salt |
| CAS Number | 2379-57-9 | 2379-57-9 |
| Molecular Weight | 252.14 g/mol | 296.10 g/mol |
| Appearance | Solid | Dark brown solid |
| Solubility | DMSO: 5 mg/mLDMF: 12 mg/mL | Water: 100 mM (approx. 30 mg/mL) |
Table 2: Hazard and Safety Information
| Hazard Information | Recommendations and Precautions |
|---|---|
| Hazard Class | Toxic if swallowed, in contact with skin, or inhaled. Combustible solid. |
| Personal Protective Equipment (PPE) | Safety glasses, chemical goggles, protective gloves (polychloroprene, nitrile rubber, butyl rubber), lab coat/apron. |
| Storage | Store in original, tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials. Recommended storage temperature: 2-8°C. |
| Spill Procedures | Minor Spills: Remove ignition sources. Use dry clean-up procedures to avoid generating dust. Collect residue in a sealed, labeled container for disposal.Major Spills: Alert personnel and emergency responders. Wear protective clothing. Prevent spillage from entering drains or water courses. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed waste management authority. Do not dispose of this compound in the sanitary sewer or regular trash.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any solid this compound, contaminated materials (e.g., weigh boats, contaminated gloves, wipes), and residues into a dedicated, sealed plastic bag or container.
-
Liquid Waste: Collect solutions containing this compound in a clearly labeled, sealed, and chemically compatible waste container.
-
Empty Containers: Empty containers may contain residual dust that can be an explosion hazard if exposed to an ignition source. Decontaminate empty containers before disposal or dispose of them as hazardous waste. Do not cut, drill, grind, or weld such containers.
Step 2: Labeling
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "6,7-Dinitroquinoxaline-2,3-dione (this compound)".
-
Include concentration and solvent information for liquid waste.
Step 3: Storage
-
Store the sealed waste containers in a designated, secure hazardous waste accumulation area.
-
Ensure the storage area is cool, dry, and away from incompatible materials.
Step 4: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management contractor to arrange for pickup and disposal.
-
The recommended disposal methods are incineration in a licensed facility (after mixing with a suitable combustible material) or burial in a licensed landfill.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.
This compound Waste Management Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DNQX
For laboratory professionals engaged in neuroscience research and drug development, ensuring safety during the handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 6,7-Dinitroquinoxaline-2,3-dione (DNQX), a selective AMPA/kainate receptor antagonist. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled[1]. It is crucial to avoid all personal contact, including the inhalation of dust. The following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. | Protects against splashes and airborne particles. Contact lenses should be avoided as they can absorb and concentrate irritants[2]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, PVC), overalls, and a PVC apron. | Prevents skin contact, which can be toxic. Barrier cream and skin cleansing cream are also recommended[2]. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-certified respirator may be necessary if engineering controls do not adequately prevent exposure or if significant dust is generated. | Prevents inhalation of toxic dust particles. The type of respirator should be based on a professional assessment of exposure levels[2]. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Preparation and Handling:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood[2].
-
Avoid generating dust. Use procedures that minimize the creation of airborne particles.
-
When handling, do not eat, drink, or smoke.
-
Ensure containers are securely sealed when not in use to prevent accidental spills or contamination.
-
Avoid physical damage to containers.
-
Wash hands thoroughly with soap and water after handling.
Solution Preparation:
-
This compound is soluble in DMSO at a concentration of 100mM.
-
Prepare and use solutions on the same day if possible. If storage is necessary, store solutions at -20°C for up to one month.
| Solubility Data | |
| Solvent | Concentration |
| DMSO | 100 mM |
| Water (Disodium Salt) | 100 mM |
Emergency Procedures and Disposal Plan
In the event of an emergency, a clear and practiced response is crucial.
Spill Response: In case of a spill, follow the workflow below. The primary objectives are to contain the spill, protect personnel, and decontaminate the area.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove to fresh air. If irritation or discomfort persists, seek medical attention. |
| Skin Contact | Immediately wash with plenty of water and soap and rinse thoroughly. Get medical attention if symptoms occur. |
| Eye Contact | Wash out immediately with fresh running water for at least 15 minutes. Then consult a doctor. |
| Ingestion | Do NOT induce vomiting. Give water to rinse out the mouth, then provide liquid slowly. Seek immediate medical advice. |
Disposal:
-
All waste materials, including contaminated PPE and cleanup supplies, must be placed in a suitable, labeled container for waste disposal.
-
Disposal procedures must comply with all applicable country, state, and local regulations. It is the user's responsibility to be aware of and adhere to these laws.
By implementing these safety protocols and operational plans, researchers can confidently handle this compound while minimizing risks and ensuring a secure laboratory environment. This commitment to safety is the foundation of innovative and successful scientific discovery.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
